Product packaging for 3',4',7-Trimethoxyquercetin(Cat. No.:CAS No. 6068-80-0)

3',4',7-Trimethoxyquercetin

Cat. No.: B1239147
CAS No.: 6068-80-0
M. Wt: 344.3 g/mol
InChI Key: OEEUHNAUMMATJT-UHFFFAOYSA-N
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Description

Quercetin 7,3',4'-trimethyl ether is a trimethoxyflavone that is the 7,3',4'-trimethyl ether derivative of quercetin. It has been isolated from Euodia confusa. It has a role as a metabolite and a plant metabolite. It is a dihydroxyflavone, a member of flavonols, a trimethoxyflavone and a member of 3'-methoxyflavones. It is functionally related to a quercetin.
Quercetin 7,3',4'-trimethyl ether has been reported in Aeonium arboreum, Viscum coloratum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O7 B1239147 3',4',7-Trimethoxyquercetin CAS No. 6068-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUHNAUMMATJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976115
Record name 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
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Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-80-0
Record name Quercetin 3′,4′,7-trimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6068-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',7-Trimethylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Occurrence of Quercetin 3',4',7-trimethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Quercetin 3',4',7-trimethyl ether, a methylated flavonoid with significant biological activities. This document summarizes the currently available quantitative data, details experimental protocols for its isolation and purification, and presents a logical workflow for these processes.

Natural Sources and Quantitative Analysis

Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin or Ayanin, has been identified in a variety of plant species. While its presence is noted in several plants, detailed quantitative data remains limited for many sources. The most comprehensive data available is for its isolation from Taraxacum mongolicum (Dandelion).

Table 1: Natural Occurrence and Quantitative Data of Quercetin 3',4',7-trimethyl ether

Plant SpeciesFamilyPlant PartMethod of Detection/IsolationQuantitative Data
Taraxacum mongolicumAsteraceaeAerial partsHigh-Speed Counter-Current Chromatography (HSCCC)-HPLC-DAD84.2 mg obtained from 200 mg of an enriched extract (purity >98%)[1]
Croton schiedeanusEuphorbiaceaeAerial partsChromatographic methodsReported as the most abundant flavonoid, but specific yield not provided.[2]
Euodia confusaRutaceaeNot specifiedNot specifiedIsolated from the plant, but no quantitative data available.[3]
Aeonium arboreumCrassulaceaeExudateNot specifiedReported as present.[4]
Viscum coloratumSantalaceaeNot specifiedNot specifiedReported as present.[4]
Kitaibela vitifoliaMalvaceaeAerial parts exudateNot specifiedReported as present.[4]
Mirabilis viscosaNyctaginaceaeAerial parts exudateNot specifiedReported as present.[4]

Experimental Protocols: Isolation and Purification

The following protocols provide detailed methodologies for the extraction and isolation of Quercetin 3',4',7-trimethyl ether, with a specific focus on the well-documented procedure for Taraxacum mongolicum.

Protocol for Isolation from Taraxacum mongolicum

This protocol is based on a high-speed counter-current chromatography (HSCCC) method which has demonstrated high yield and purity.

2.1.1. Preparation of the Enriched Flavonoid Extract

  • Extraction:

    • Grind dried aerial parts of Taraxacum mongolicum into a coarse powder.

    • Perform reflux extraction using 70-80% ethanol. A common procedure involves refluxing the plant powder with ethanol twice, for 2 hours each time.[5]

    • Combine the filtrates and concentrate using a rotary evaporator to obtain a crude extract.

  • Enrichment:

    • The crude extract is further purified to enrich the flavonoid content. This can be achieved through column chromatography using macroporous adsorption resin.

    • The crude extract is dissolved in an appropriate solvent and loaded onto the column.

    • The column is then washed with solvents of increasing polarity to elute different fractions. The flavonoid-rich fractions are collected.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

  • HSCCC System: A preparative HSCCC instrument is used for the separation.

  • Two-Phase Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 6:5:6:5 is prepared. The mixture is thoroughly shaken and allowed to separate into two phases. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Operation:

    • The multilayer coil column is entirely filled with the upper stationary phase.

    • The apparatus is rotated at 800 rpm, and the lower mobile phase is pumped into the column at a flow rate of 1.5 mL/min.

    • After hydrodynamic equilibrium is reached, a solution of the enriched extract (e.g., 200 mg dissolved in a small volume of the biphasic solvent system) is injected.

    • The effluent from the outlet of the column is continuously monitored with a UV detector.

    • Fractions are collected based on the chromatogram.

  • Purity Analysis: The purity of the collected fractions containing Quercetin 3',4',7-trimethyl ether is determined by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of Quercetin 3',4',7-trimethyl ether from a plant source.

experimental_workflow plant_material Plant Material (e.g., Taraxacum mongolicum aerial parts) extraction Extraction (e.g., Ethanol Reflux) plant_material->extraction crude_extract Crude Extract extraction->crude_extract enrichment Enrichment (e.g., Macroporous Resin Chromatography) crude_extract->enrichment enriched_extract Enriched Flavonoid Extract enrichment->enriched_extract hsccc HSCCC Purification enriched_extract->hsccc fractions Collected Fractions hsccc->fractions hplc_analysis Purity Analysis (HPLC-DAD) fractions->hplc_analysis pure_compound Pure Quercetin 3',4',7-trimethyl ether (>98% purity) hplc_analysis->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation final_identification Final Identification structure_elucidation->final_identification

Caption: General workflow for the isolation and identification of Quercetin 3',4',7-trimethyl ether.

This guide summarizes the current knowledge on the natural occurrence of Quercetin 3',4',7-trimethyl ether. Further research is warranted to explore the quantitative distribution of this compound in a wider range of plant species and to develop optimized extraction and purification protocols.

References

A Technical Guide on the Proposed Isolation and Characterization of Quercetin 3',4',7-trimethyl ether from Taraxacum mongolicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxacum mongolicum Hand.-Mazz., a perennial herb widely used in traditional medicine, is a rich source of various bioactive compounds, including flavonoids.[1][2] Among these, polymethoxyflavonoids such as Quercetin 3',4',7-trimethyl ether (3',4',7-Trimethoxyquercetin) are of significant interest due to their potential therapeutic activities, including anti-tumor effects.[3] While the presence of this specific compound has been noted in the literature concerning T. mongolicum, a detailed isolation protocol has not been formally published. This technical guide presents a comprehensive, proposed methodology for the efficient extraction, isolation, and purification of Quercetin 3',4',7-trimethyl ether from the aerial parts of T. mongolicum. The protocol is based on established phytochemical techniques for flavonoid separation, including solvent extraction, multi-step chromatographic purification, and rigorous analytical characterization. Furthermore, this document discusses the compound's known biological activities, particularly its role in modulating key signaling pathways relevant to drug development, such as the PI3K/Akt and Notch1 pathways.

Introduction

Taraxacum mongolicum, commonly known as Mongolian dandelion, contains a diverse array of phytoconstituents, including flavonoids, phenolic acids, triterpenoids, and polysaccharides, which contribute to its medicinal properties.[2][4] Flavonoids, a major class of these secondary metabolites, are well-documented for their broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects.[5][6]

Methylated flavonoids, a subclass including Quercetin 3',4',7-trimethyl ether, often exhibit enhanced bioavailability and distinct biological activities compared to their parent compounds.[7] Research has indicated that Quercetin 3-methyl ether, a closely related compound, suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.[5] Given this precedent, Quercetin 3',4',7-trimethyl ether represents a high-value target for phytochemical investigation and drug discovery.

This whitepaper provides a detailed, scientifically-grounded framework for the isolation of Quercetin 3',4',7-trimethyl ether from T. mongolicum. It outlines a systematic workflow from plant material processing to the characterization of the pure compound and includes visualizations of the experimental process and the compound's potential mechanism of action.

Proposed Experimental Protocols

The following protocols are synthesized from established methodologies for flavonoid and polymethoxyflavonoid isolation from plant matrices.

Plant Material and Extraction
  • Plant Material Preparation : The aerial parts of Taraxacum mongolicum are collected, authenticated, and shade-dried at room temperature for 7-10 days. The dried material is then ground into a coarse powder (40-60 mesh).

  • Soxhlet Extraction : 1 kg of the dried powder is defatted with n-hexane for 24 hours to remove non-polar constituents like lipids and chlorophyll. The defatted plant material is then air-dried.

  • Methanolic Extraction : The defatted powder is subsequently extracted with 95% methanol (MeOH) in a Soxhlet apparatus for 72 hours. The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at 45°C to yield a crude methanolic extract.

Fractionation of Crude Extract
  • Liquid-Liquid Partitioning : The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • The organic layers are separated and concentrated under vacuum. The ethyl acetate fraction is expected to be the most enriched with polymethoxyflavonoids due to their moderate polarity.

Chromatographic Purification
  • Silica Gel Column Chromatography : The dried ethyl acetate fraction is subjected to column chromatography over a silica gel (100-200 mesh) column.

    • Mobile Phase : A gradient elution is performed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of 100:0, 90:10, 80:20, etc., v/v) and finally methanol.

    • Fraction Collection : Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualized under UV light (254 nm and 365 nm).

    • Fractions with similar TLC profiles are pooled and concentrated.

  • High-Speed Counter-Current Chromatography (HSCCC) : For final purification, the pooled fraction suspected to contain the target compound is subjected to HSCCC, a technique successfully used for purifying other flavonoids from T. mongolicum.[1]

    • Two-Phase Solvent System : A system such as ethyl acetate/n-butanol/water (2:1:3, v/v/v) is prepared, thoroughly mixed, and allowed to separate.[1] The upper phase is used as the stationary phase and the lower phase as the mobile phase.

    • Operation : The sample is dissolved in a small volume of the biphasic solvent system and injected into the equilibrated HSCCC column.

    • Elution and Detection : The elution is monitored at 254 nm, and fractions are collected based on the resulting chromatogram.

Structural Elucidation

The purity of the isolated compound is assessed by HPLC-DAD. The structure of Quercetin 3',4',7-trimethyl ether is confirmed by comprehensive spectroscopic analysis.

  • Mass Spectrometry (MS) : ESI-MS analysis is used to determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to confirm the precise structure and positions of the methyl ether groups on the quercetin backbone.

Data Presentation

While specific quantitative data for the isolation of Quercetin 3',4',7-trimethyl ether from T. mongolicum is not available, the following tables provide illustrative data based on the successful isolation of other flavonoid glycosides from the same plant using similar techniques, such as HSCCC.[1] This data serves as a benchmark for expected yields and purity.

Table 1: Illustrative Purification Summary for Flavonoids from T. mongolicum Crude Extract

Purification Step Input Mass (mg) Output Mass (mg) Purity (%) Target Compounds
Enriched Extract (Polyamide Resin) 500 - - Mixed Flavonoid Glycosides
HSCCC Fraction 1 - 25.7 98.7 Isoetin Glycoside A
HSCCC Fraction 2 - 19.1 98.3 Isoetin Glycoside B
HSCCC Fraction 3 - 10.6 99.1 Isoetin Glycoside C

Data adapted from a study on isoetin glycosides from T. mongolicum to illustrate potential purification outcomes.[1]

Table 2: Analytical Characterization Data for Quercetin 3',4',7-trimethyl ether

Analytical Method Parameter Expected Value
HPLC Purity > 98%
ESI-MS [M+H]⁺ m/z 345.09
Molecular Formula C₁₈H₁₆O₇
¹H NMR (DMSO-d₆) δ (ppm) Signals corresponding to aromatic protons and three methoxy groups.

| ¹³C NMR (DMSO-d₆) | δ (ppm) | Signals corresponding to the 15 carbons of the flavone skeleton and 3 methoxy carbons. |

Visualization of Workflow and Biological Pathways

Experimental Workflow

The comprehensive workflow for the isolation and characterization of Quercetin 3',4',7-trimethyl ether is depicted below.

G cluster_0 Preparation & Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Analysis plant T. mongolicum (Aerial Parts) powder Drying & Grinding plant->powder defat Defatting (n-hexane) powder->defat extract Methanolic Extraction (Soxhlet) defat->extract crude Crude Methanolic Extract extract->crude partition Liquid-Liquid Partitioning crude->partition etoac Ethyl Acetate Fraction partition->etoac Target Rich buoh n-Butanol Fraction partition->buoh aq Aqueous Fraction partition->aq silica Silica Gel Column Chromatography etoac->silica hsccc HSCCC Purification silica->hsccc Pooled Fractions pure_cmpd Pure Compound (Quercetin 3',4',7-trimethyl ether) hsccc->pure_cmpd hplc Purity Check (HPLC) pure_cmpd->hplc nmr NMR Analysis pure_cmpd->nmr ms MS Analysis pure_cmpd->ms elucidation Structural Elucidation nmr->elucidation ms->elucidation

Caption: Proposed workflow for the isolation of Quercetin 3',4',7-trimethyl ether.

Potential Signaling Pathway Inhibition

Quercetin and its methylated derivatives have been shown to possess anti-cancer properties by modulating critical cell signaling pathways. Quercetin 3-methyl ether, for example, inhibits the PI3K/Akt and Notch1 pathways in breast cancer cells.[5] It is plausible that Quercetin 3',4',7-trimethyl ether exerts similar effects.

G cluster_0 PI3K/Akt Pathway cluster_1 Notch Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Stemness Stem Cell Properties (e.g., SRY-box 2, Nanog) Notch1 Notch1 NICD NICD Notch1->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation Nucleus->Stemness Gene Transcription Inhibitor Quercetin 3',4',7-trimethyl ether Inhibitor->PI3K Inhibitor->Notch1

References

The intricate dance of methylation: A technical guide to the biosynthesis of methylated quercetins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the biosynthetic pathways leading to methylated quercetins. It delves into the enzymatic machinery, quantitative parameters, and detailed experimental protocols crucial for advancing research in flavonoid metabolism and its therapeutic applications.

Quercetin, a prominent dietary flavonoid, undergoes extensive metabolic modification, with methylation playing a pivotal role in altering its bioavailability, bioactivity, and overall pharmacological profile. The addition of methyl groups, catalyzed by a class of enzymes known as O-methyltransferases (OMTs), gives rise to a diverse array of methylated quercetin derivatives, each with potentially unique biological properties. Understanding the precise mechanisms of this biosynthetic process is paramount for harnessing the therapeutic potential of these natural compounds.

The Enzymatic Core of Quercetin Methylation

The biosynthesis of methylated quercetins is primarily orchestrated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. These enzymes facilitate the transfer of a methyl group from the donor molecule SAM to a hydroxyl group on the quercetin backbone. The regioselectivity of these OMTs is a critical determinant of the final methylated product.

In humans, the principal enzyme responsible for the methylation of quercetin is Catechol-O-methyltransferase (COMT) . COMT specifically targets the catechol structure (vicinal hydroxyl groups) on the B-ring of quercetin, leading to the formation of 3'-O-methylquercetin (isorhamnetin) and 4'-O-methylquercetin (tamarixetin).[1] In plants, a wider variety of OMTs with distinct regioselectivities have been identified, capable of methylating quercetin at the 3, 5, 6, 7, 3', and 4'-hydroxyl positions.[2][3] This enzymatic diversity in the plant kingdom contributes to the vast structural array of naturally occurring methylated flavonoids.

The methylation of quercetin can be a stepwise process, with mono-methylated derivatives serving as substrates for further methylation, leading to the formation of di- and tri-methylated quercetins.[2] For instance, cell-free extracts from citrus tissues have been shown to catalyze the sequential methylation of quercetin to isorhamnetin and rhamnetin, which are then further methylated to rhamnazin.[2]

Quantitative Insights into Quercetin Methylation

The efficiency and specificity of quercetin methylation can be quantified through various enzymatic and analytical techniques. The following tables summarize key quantitative data related to the biosynthesis of methylated quercetins.

EnzymeSubstrateProduct(s)Km (µM)Vmax (pmol/mg protein/min)Optimal pHOptimal Temperature (°C)Source OrganismReference
Catechol-O-methyltransferase (COMT)Quercetin3'-O-methylquercetin, 4'-O-methylquercetin6.114,8707.437Porcine Liver[2]
Catechol-O-methyltransferase (COMT)Quercetin3'-O-methylquercetin, 4'-O-methylquercetin6.92007.437Hamster Kidney[2]
CrOMT2Quercetin3'-O-methylquercetin--8.0 - 9.055Citrus reticulata[4]

Table 1: Kinetic parameters and optimal conditions for selected O-methyltransferases involved in quercetin methylation. Note: '-' indicates data not available in the cited sources.

Cell LineTreatmentMethylation Rate ReductionReference
A549Co-treatment with EGCG and quercetin63% to 19%[5]
786-OCo-treatment with EGCG and quercetin97% to 56%[5]
HepG2Co-treatment with EGCG and quercetin98% to 90% (statistically significant)[5]

Table 2: In vitro reduction of epigallocatechin gallate (EGCG) methylation in the presence of quercetin, demonstrating the inhibitory effect of quercetin on COMT activity.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of quercetin methylation.

Protocol 1: Heterologous Expression and Purification of a Recombinant O-Methyltransferase (OMT)

This protocol describes the expression of a GST-tagged OMT in E. coli and its subsequent purification.

1. Transformation:

  • Transform competent E. coli cells (e.g., BL21(DE3)) with a pGEX vector containing the OMT gene of interest.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., 50 µg/mL ampicillin) and incubate overnight at 37°C.

2. Expression:

  • Inoculate 5 mL of LB broth containing the antibiotic with a single colony from the plate and grow overnight at 37°C with vigorous shaking.

  • The next day, inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Purification:

  • Equilibrate Glutathione-Sepharose beads with lysis buffer.

  • Add the clarified cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the GST-tagged protein to bind.

  • Wash the beads extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) to remove unbound proteins.

  • Elute the bound protein using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione).

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting.

Protocol 2: In Vitro O-Methyltransferase Activity Assay

This protocol outlines a method to determine the activity of a purified OMT using quercetin as a substrate.

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µM Quercetin (substrate)

    • 500 µM S-adenosyl-L-methionine (SAM) (methyl donor)

    • 1-5 µg of purified OMT enzyme

  • The final reaction volume is typically 50-100 µL.

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for COMT, 55°C for CrOMT2) for a defined period (e.g., 30-60 minutes).[4]

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of ice-cold methanol or by adding a small volume of acid (e.g., 4M perchloric acid).[5]

  • Centrifuge the mixture to pellet any precipitated protein.

  • Extract the methylated quercetin products from the supernatant with an organic solvent such as ethyl acetate.

4. Analysis:

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the products by HPLC or HPLC-MS/MS to identify and quantify the methylated quercetin derivatives.

Protocol 3: HPLC-MS/MS Analysis of Quercetin and its Methylated Metabolites

This protocol provides a general workflow for the analysis of quercetin and its methylated derivatives.

1. Sample Preparation:

  • For in vitro samples, follow the extraction procedure described in Protocol 2.

  • For biological samples (e.g., plasma, urine, cell lysates), perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

2. Chromatographic Separation (HPLC):

  • Use a C18 reversed-phase column.

  • The mobile phase typically consists of a gradient of two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-60% B; 25-30 min, 60-100% B; 30-35 min, 100% B; followed by re-equilibration to initial conditions.[4]

  • Set the flow rate to 0.5-1.0 mL/min and the column temperature to 30-40°C.

3. Mass Spectrometric Detection (MS/MS):

  • Use an electrospray ionization (ESI) source, typically in negative ion mode for flavonoids.

  • Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan for identification of unknown metabolites.

  • The MRM transitions for quercetin and its expected methylated derivatives need to be optimized. For example, the transition for quercetin is m/z 301 -> 151.

4. Data Analysis:

  • Identify and quantify the analytes by comparing their retention times and mass transitions with those of authentic standards.

  • For novel metabolites, structural elucidation can be performed based on the fragmentation patterns observed in the product ion spectra.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of methylated quercetins and a typical experimental workflow for their analysis.

Biosynthesis_of_Methylated_Quercetins Biosynthesis Pathway of Methylated Quercetins cluster_B_ring B-Ring Methylation cluster_A_ring A-Ring Methylation cluster_C_ring C-Ring Methylation Quercetin Quercetin Isorhamnetin Isorhamnetin (3'-O-methylquercetin) Quercetin->Isorhamnetin COMT / OMT Tamarixetin Tamarixetin (4'-O-methylquercetin) Quercetin->Tamarixetin OMT Rhamnetin Rhamnetin (7-O-methylquercetin) Quercetin->Rhamnetin OMT 3-O-methylquercetin 3-O-methylquercetin Quercetin->3-O-methylquercetin OMT Rhamnazin Rhamnazin (3',7-di-O-methylquercetin) Isorhamnetin->Rhamnazin OMT SAH SAH Isorhamnetin->SAH Tamarixetin->SAH Rhamnetin->Rhamnazin OMT Rhamnetin->SAH Rhamnazin->SAH 3-O-methylquercetin->SAH SAM SAM SAM->Isorhamnetin SAM->Tamarixetin SAM->Rhamnetin SAM->Rhamnazin SAM->3-O-methylquercetin

Biosynthesis of methylated quercetins from the precursor quercetin.

Experimental_Workflow Experimental Workflow for Quercetin Methylation Analysis cluster_Enzyme_Production 1. Recombinant Enzyme Production cluster_Enzyme_Assay 2. In Vitro Methylation Assay cluster_Analysis 3. Product Analysis OMT Gene Cloning OMT Gene Cloning E. coli Expression E. coli Expression OMT Gene Cloning->E. coli Expression Cell Lysis Cell Lysis E. coli Expression->Cell Lysis Protein Purification (GST-tag) Protein Purification (GST-tag) Cell Lysis->Protein Purification (GST-tag) Purified OMT Purified OMT Protein Purification (GST-tag)->Purified OMT Enzyme Reaction\n(Quercetin + SAM) Enzyme Reaction (Quercetin + SAM) Purified OMT->Enzyme Reaction\n(Quercetin + SAM) Reaction Termination\n& Product Extraction Reaction Termination & Product Extraction Enzyme Reaction\n(Quercetin + SAM)->Reaction Termination\n& Product Extraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Reaction Termination\n& Product Extraction->HPLC-MS/MS Analysis Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) HPLC-MS/MS Analysis->Data Analysis\n(Identification & Quantification)

A typical experimental workflow for studying quercetin methylation in vitro.

By providing a solid foundation in the biosynthesis of methylated quercetins, along with detailed experimental approaches, this guide aims to facilitate further research into the pharmacological significance of these fascinating natural compounds. The continued exploration of this area holds great promise for the development of novel therapeutics and a deeper understanding of the intricate interplay between diet, metabolism, and health.

References

Physicochemical Properties of Quercetin 3',4',7-trimethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3',4',7-trimethyl ether, also known as Ayanin, is a naturally occurring O-methylated flavonol. As a derivative of quercetin, it has garnered significant interest in the scientific community for its potential therapeutic applications, including its anti-tumor and anti-inflammatory activities.[1] Understanding the physicochemical properties of this compound is paramount for its development as a drug candidate, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of Quercetin 3',4',7-trimethyl ether, details relevant experimental protocols, and visualizes its interactions with key biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the available quantitative data for Quercetin 3',4',7-trimethyl ether.

Identifier Value Source
IUPAC Name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one[2]
Synonyms Ayanin, 3,7,4'-Tri-O-methylquercetin[2]
CAS Number 572-32-7[3]
Molecular Formula C₁₈H₁₆O₇[3]
Molecular Weight 344.32 g/mol [3]
Appearance White to off-white solid[1]
Property Value Notes Source
Melting Point 172.5-173.0 °CExperimental[3]
Boiling Point 600.8 ± 55.0 °CPredicted[4]
Solubility Soluble in DMSOExperimental[1]
pKa Not experimentally determinedPredicted values for flavonoids suggest multiple pKa's between 6 and 12.[5]
LogP Not experimentally determinedAs a methylated flavonoid, it is expected to be more lipophilic than quercetin.

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of chemical compounds.

Spectroscopy Type Data Source
UV-Vis (Methanol) λmax: 353, 256 nm[4]
¹³C NMR See detailed table below.[3]
¹H NMR Data for the parent compound, quercetin, is available. Specific assignments for the trimethyl ether are not fully detailed in the literature.[4][6]
Mass Spectrometry Molecular Ion [M+H]⁺ at m/z 345.11[7]
¹³C NMR Data of Quercetin 3',7,4'-trimethyl ether

The following table provides the ¹³C NMR chemical shifts for Quercetin 3',7,4'-trimethyl ether.[3]

Carbon Atom Chemical Shift (ppm)
2156.1
3138.7
4178.6
5156.8
698.3
7165.6
892.8
9161.4
10105.7
1'122.6
2'115.5
3'146.8
4'150.8
5'112.4
6'120.9
3-OCH₃60.2
7-OCH₃56.1
4'-OCH₃56.5

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Quercetin 3',4',7-trimethyl ether are not widely published. However, standard methodologies for flavonoids are applicable and are described below.

Melting Point Determination (Capillary Method)

A common and established method for determining the melting point of a crystalline solid.[8]

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the solid sample prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place the capillary in the melting point apparatus prep3->meas1 Insert sample meas2 Heat rapidly to ~20°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) near the melting point meas2->meas3 meas4 Record the temperature range from first liquid to complete melting meas3->meas4

Melting Point Determination Workflow
UV-Visible Spectroscopy

Used to determine the wavelengths of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.

G UV-Vis Spectroscopy Protocol cluster_prep Solution Preparation cluster_analysis Spectral Analysis sol1 Prepare a stock solution of known concentration in a suitable solvent (e.g., Methanol) sol2 Prepare a series of dilutions sol1->sol2 ana1 Calibrate the spectrophotometer with a blank (solvent only) sol2->ana1 Analyze samples ana2 Measure the absorbance of each dilution across a wavelength range (e.g., 200-800 nm) ana1->ana2 ana3 Identify wavelengths of maximum absorbance (λmax) ana2->ana3

UV-Vis Spectroscopy Workflow
Determination of pKa (Spectrophotometric Titration)

This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization.

G pKa Determination by Spectrophotometric Titration cluster_setup Experimental Setup cluster_titration Titration and Measurement setup1 Prepare a solution of the compound in a suitable buffer system setup2 Use a series of buffers with a wide pH range setup1->setup2 tit1 Record the UV-Vis spectrum of the solution at each pH setup2->tit1 Perform titration tit2 Monitor changes in absorbance at a specific wavelength tit1->tit2 tit3 Plot absorbance vs. pH tit2->tit3 tit4 Determine the pKa from the midpoint of the titration curve tit3->tit4

pKa Determination Workflow
Determination of LogP (Shake Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.

G LogP Determination by Shake Flask Method cluster_partition Partitioning cluster_analysis Analysis and Calculation part1 Prepare a solution of the compound in a biphasic system (n-octanol and water/buffer) part2 Shake vigorously to allow for partitioning part1->part2 part3 Allow the phases to separate part2->part3 ana1 Carefully separate the two phases part3->ana1 Sample phases ana2 Determine the concentration of the compound in each phase (e.g., by HPLC or UV-Vis) ana1->ana2 ana3 Calculate LogP = log([concentration in octanol] / [concentration in aqueous phase]) ana2->ana3

LogP Determination Workflow

Biological Activity and Signaling Pathways

Quercetin 3',4',7-trimethyl ether has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Quercetin and its derivatives have been shown to inhibit this pathway.

G Inhibition of MAPK/ERK Pathway by Quercetin 3',4',7-trimethyl ether GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Quercetin Quercetin 3',4',7-trimethyl ether Quercetin->MEK Quercetin->ERK

MAPK/ERK Signaling Pathway Inhibition
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Its aberrant activation is common in various cancers. Quercetin derivatives have been demonstrated to suppress this pathway.

G Inhibition of PI3K/Akt Pathway by Quercetin 3',4',7-trimethyl ether GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Survival Cell Survival, Growth Downstream->Survival Quercetin Quercetin 3',4',7-trimethyl ether Quercetin->PI3K Quercetin->Akt

PI3K/Akt Signaling Pathway Inhibition
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Quercetin and its derivatives are known to inhibit NF-κB activation.

G Inhibition of NF-κB Pathway by Quercetin 3',4',7-trimethyl ether Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription translocation & activation Quercetin Quercetin 3',4',7-trimethyl ether Quercetin->IKK

NF-κB Signaling Pathway Inhibition
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anti-cancer agents, including quercetin derivatives, exert their effects by inducing apoptosis.

G Induction of Apoptosis by Quercetin 3',4',7-trimethyl ether cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quercetin Quercetin 3',4',7-trimethyl ether DeathReceptors Death Receptors (e.g., FAS, TRAIL-R) Quercetin->DeathReceptors Mitochondria Mitochondria Quercetin->Mitochondria Caspase8 Caspase-8 DeathReceptors->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondria->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction Pathways

Conclusion

Quercetin 3',4',7-trimethyl ether (Ayanin) presents a promising scaffold for drug development, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized the key physicochemical properties of this molecule, providing a foundation for further research and development. While some experimental data, such as pKa and LogP, are yet to be definitively determined for this specific ether, the provided methodologies offer a clear path for their ascertainment. The elucidation of its interactions with crucial cellular signaling pathways further underscores its therapeutic potential. Continued investigation into the structure-activity relationships of Quercetin 3',4',7-trimethyl ether and its analogues will be instrumental in unlocking its full potential as a therapeutic agent.

References

Ayanin: A Comprehensive Technical Guide on its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a derivative of quercetin, ayanin exhibits a range of biological effects, including antioxidant, anti-inflammatory, and vasorelaxant properties. This technical guide provides an in-depth overview of the chemical structure and properties of ayanin, detailed methodologies for its experimental evaluation, and an exploration of its mechanism of action, with a focus on its role as a phosphodiesterase inhibitor and its influence on the nitric oxide/cyclic GMP signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Ayanin, also known as Quercetin 3,7,4'-trimethyl ether, is a flavonoid classified as a flavonol.[1] Its chemical structure is characterized by a C6-C3-C6 backbone, with hydroxyl and methoxy functional groups attached to the phenyl rings.

Table 1: Chemical Identification of Ayanin

IdentifierValueReference(s)
IUPAC Name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one[1][2]
CAS Number 572-32-7[1][2][3]
Molecular Formula C₁₈H₁₆O₇[1][2][3]
Molecular Weight 344.32 g/mol [2][3]

Physicochemical Properties

Ayanin is typically a yellow, crystalline powder or solid at room temperature.[3][4] It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5][6]

Table 2: Physicochemical Data of Ayanin

PropertyValueReference(s)
Melting Point 172.5-173.0 °C[2][4]
Boiling Point 600.8 ± 55.0 °C (Predicted)[4]
Density 1.45 ± 0.1 g/cm³ (Predicted)[3][4]
Appearance Yellow Powder/Solid[3][4]
Solubility Limited in water; Soluble in organic solvents and DMSO[5][6]

Pharmacological Properties and Mechanism of Action

Ayanin displays a spectrum of biological activities that are of significant interest for therapeutic applications.

Vasorelaxant and Anti-inflammatory Effects

Ayanin is a non-selective phosphodiesterase (PDE) inhibitor, targeting PDE1-4.[6][7] Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[8] By inhibiting PDEs, ayanin increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[7] This mechanism is closely linked to the nitric oxide (NO)/cGMP pathway.[9] Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP from guanosine triphosphate (GTP).[10] Elevated cGMP levels then activate protein kinase G (PKG), resulting in a cascade of events that reduce intracellular calcium concentrations and cause vasodilation.[7][11] Ayanin's inhibition of PDE enhances and prolongs the effects of the NO/cGMP signaling cascade.

This inhibitory action on PDEs and modulation of inflammatory pathways also contributes to its anti-inflammatory properties. Ayanin has been shown to inhibit the production of interleukin-4 (IL-4) from basophils with an IC₅₀ value of 2.2 µM, suggesting its potential in treating allergic inflammatory conditions such as asthma.[6][7]

Antioxidant Activity

As a flavonoid, ayanin possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.[5] This activity is a common feature of phenolic compounds and contributes to their protective effects against oxidative stress-related diseases.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of ayanin's biological activities.

Extraction, Isolation, and Characterization (General Methodology)

Ayanin can be isolated from various plant sources, including the rhizomes of Curcuma aromatica and Croton schiedeanus.[3][9] A general procedure involves the extraction of the plant material with organic solvents of increasing polarity, followed by chromatographic separation techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound. The identity and purity of the isolated ayanin are then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS), to elucidate its structure and confirm its molecular weight.[12][13]

Antioxidant Activity Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[14]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[15]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of ayanin solution at various concentrations.[16]

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[15]

    • A control containing the solvent instead of the sample is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[17] The IC₅₀ value, which is the concentration of ayanin required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[9]

  • Preparation of ABTS•⁺ Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[2] The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of ayanin solution at various concentrations.[9]

    • Add the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes).[9][17]

    • Measure the absorbance at 734 nm.[2]

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Anti-inflammatory Activity Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[1][4]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4]

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[4]

    • Pre-treat the cells with various concentrations of ayanin for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[4]

    • After incubation, collect the cell culture supernatant.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.[1][4]

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.[1]

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.[4]

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of ayanin.[1][4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of ayanin and a typical experimental workflow for assessing its anti-inflammatory activity.

Ayanin_Mechanism_of_Action cluster_Vascular_Endothelium Vascular Endothelium cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle L_Arginine L-Arginine NOS eNOS L_Arginine->NOS Activation NO Nitric Oxide (NO) NOS->NO Synthesis sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activation sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PDE Phosphodiesterase (PDE) cGMP->PDE PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive GMP GMP PDE->GMP Degradation PKG_active PKG (Active) PKG_inactive->PKG_active Activation Vasodilation Vasodilation PKG_active->Vasodilation Leads to Ayanin Ayanin Ayanin->PDE Inhibition

Caption: Mechanism of ayanin-induced vasodilation via the NO/cGMP pathway.

Anti_Inflammatory_Assay_Workflow cluster_workflow Experimental Workflow: Anti-inflammatory Assay start Seed RAW 264.7 cells in 96-well plate incubation1 Incubate overnight start->incubation1 pretreatment Pre-treat with Ayanin (various concentrations) incubation1->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant_collection Collect supernatant incubation2->supernatant_collection mtt_assay MTT Assay for Cell Viability incubation2->mtt_assay griess_assay Griess Assay for Nitrite Quantification supernatant_collection->griess_assay results Analyze Results griess_assay->results mtt_assay->results

Caption: Workflow for assessing the anti-inflammatory activity of ayanin.

Conclusion

Ayanin is a promising flavonoid with well-defined chemical and pharmacological properties. Its ability to act as a non-selective phosphodiesterase inhibitor and modulate the nitric oxide/cGMP signaling pathway underscores its potential as a therapeutic agent for conditions associated with vascular dysfunction and inflammation. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible evaluation of ayanin's biological activities. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Quercetin 3',4',7-trimethyl ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3',4',7-trimethyl ether, a naturally occurring O-methylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical identifiers, synthesis, and established biological effects, including its anti-inflammatory, antioxidant, and anti-cancer properties. Detailed experimental protocols for its synthesis and for the evaluation of its bioactivities are presented. Furthermore, this guide elucidates the potential molecular mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers investigating its therapeutic potential.

Chemical Identifiers and Physicochemical Properties

Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin, is a derivative of the widely studied flavonoid, quercetin. The methylation of the hydroxyl groups significantly alters its physicochemical properties, such as solubility and bioavailability, which in turn can enhance its biological activities.

IdentifierValueReference
CAS Number 6068-80-0[1][2][3][4]
PubChem CID 5748558[2]
Molecular Formula C₁₈H₁₆O₇[1][3]
Molecular Weight 344.3 g/mol [3][4]
IUPAC Name 2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one[3]
InChI InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3[2][3]
InChIKey OEEUHNAUMMATJT-UHFFFAOYSA-N[2][4]
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC[2]
Synonyms This compound, Quercetin 7,3',4'-trimethyl ether[1][2][3]

Synthesis of Quercetin 3',4',7-trimethyl ether

The synthesis of Quercetin 3',4',7-trimethyl ether is typically achieved through the selective methylation of quercetin. The reactivity of the five hydroxyl groups on the quercetin scaffold differs, allowing for regioselective synthesis under controlled conditions.

Recommended Synthetic Protocol: Methylation with Dimethyl Sulfate

This method has been reported to provide high yields and excellent O-selectivity, minimizing the formation of C-methylated byproducts.

Materials:

  • Quercetin

  • Dimethyl sulfate (DMS)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend powdered KOH (or NaOH) in DMSO.

  • Slowly add quercetin to the suspension while stirring at room temperature.

  • Cool the mixture in an ice bath and add dimethyl sulfate dropwise, ensuring the temperature remains below 10°C as the reaction can be exothermic.

  • Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The color of the solution may change from dark brown to light brown.

  • Upon completion, quench the reaction by carefully adding 1M HCl to neutralize the base.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate Quercetin 3',4',7-trimethyl ether.

Biological Activities and Experimental Protocols

Quercetin 3',4',7-trimethyl ether has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, a property that is influenced by the presence of the remaining free hydroxyl groups.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of Quercetin 3',4',7-trimethyl ether in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well plate or cuvettes, add various concentrations of the test compound.

  • Add the DPPH working solution to each well/cuvette and mix.

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or a similar known antioxidant should be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of Quercetin 3',4',7-trimethyl ether.

  • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Trolox is commonly used as a standard, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

Quercetin 3',4',7-trimethyl ether has been shown to inhibit key inflammatory mediators.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.

Protocol (Fluorometric):

  • A commercial COX-2 inhibitor screening kit is recommended for this assay.

  • Prepare the test compound solutions at various concentrations.

  • Reconstitute the COX-2 enzyme and other reagents as per the kit's instructions.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Initiate the reaction by adding arachidonic acid (the substrate) and a fluorescent probe.

  • Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

Principle: This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of Quercetin 3',4',7-trimethyl ether for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • A vehicle control (e.g., DMSO) and a positive control (LPS stimulation without the test compound) should be included.

Anti-Cancer Activity

Studies have indicated that Quercetin 3',4',7-trimethyl ether possesses anti-tumor properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of Quercetin 3',4',7-trimethyl ether for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of around 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action

The biological effects of quercetin and its derivatives are often attributed to their interaction with key cellular signaling pathways. While the specific pathways for Quercetin 3',4',7-trimethyl ether are still under active investigation, the following diagrams represent the generally accepted mechanisms for quercetin and related flavonoids in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Quercetin and its ethers are known to inhibit pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, p38, JNK) TLR4->MAPK_cascade IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_genes AP1 AP-1 MAPK_cascade->AP1 AP1->Pro_inflammatory_genes Quercetin_ether Quercetin 3',4',7-trimethyl ether Quercetin_ether->IKK Quercetin_ether->MAPK_cascade

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Anti-Cancer Signaling Pathway (Apoptosis Induction)

Quercetin derivatives can induce apoptosis in cancer cells by modulating pathways such as PI3K/Akt/mTOR and STAT3.

Anti_Cancer_Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization & Phosphorylation Anti_apoptotic_genes Anti-apoptotic Genes (Bcl-2, Cyclin D1) STAT3_dimer->Anti_apoptotic_genes Anti_apoptotic_genes->Apoptosis Quercetin_ether Quercetin 3',4',7-trimethyl ether Quercetin_ether->PI3K Quercetin_ether->Akt Quercetin_ether->STAT3

Caption: Modulation of PI3K/Akt and STAT3 pathways.

Conclusion

Quercetin 3',4',7-trimethyl ether is a promising natural compound with multifaceted biological activities. Its enhanced bioavailability compared to its parent compound, quercetin, makes it an attractive candidate for further investigation in the fields of pharmacology and drug development. This guide provides a foundational resource for researchers, offering standardized identifiers, detailed synthetic and analytical protocols, and insights into its molecular mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

Biological Sources of Quercetin 3',4',7-trimethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3',4',7-trimethyl ether, a naturally occurring polymethoxyflavonoid, is a derivative of the widely studied flavonol, quercetin. The methylation of the hydroxyl groups on the quercetin backbone can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of the known biological sources of Quercetin 3',4',7-trimethyl ether, details on its extraction and quantification, and an exploration of its potential modulation of cellular signaling pathways, drawing on data from closely related methylated quercetin derivatives where direct evidence is limited.

Biological Sources and Quantitative Data

Quercetin 3',4',7-trimethyl ether has been identified in a limited number of plant species. The primary documented sources include Taraxacum mongolicum and Croton schiedeanus. While quantitative data for this specific compound is scarce, information on the concentration of related compounds in these plants provides a valuable reference.

Plant SpeciesCompoundPlant PartConcentration (mg/g dry weight)Reference
Taraxacum mongolicumQuercetinAerial parts0.24 ± 0.011[1][2]
Croton schiedeanusAyanin (Quercetin 3,4',7-trimethyl ether)Aerial partsNot explicitly quantified[3]

Note: The concentration of Quercetin 3',4',7-trimethyl ether in Taraxacum mongolicum has not been specifically reported; the value provided is for the parent compound, quercetin. "Ayanin" is a common name for Quercetin 3,4',7-trimethyl ether.

Experimental Protocols

Extraction of Quercetin and its Methylated Derivatives from Taraxacum mongolicum

This protocol is adapted from a method optimized for quercetin extraction and can be applied for the extraction of its trimethyl ether derivative.[1][2]

a. Materials and Reagents:

  • Dried and powdered aerial parts of Taraxacum mongolicum

  • 1-butyl-3-methylimidazolium chloride (ionic liquid)

  • Cellulase

  • Ethanol (75%)

  • Ultrasound bath

  • Centrifuge

  • Rotary evaporator

b. Procedure:

  • Mix 0.5 g of the dried plant powder with the ionic liquid-enzyme complex system.

  • Perform ultrasound-assisted extraction under the following optimized conditions:

    • Liquid-to-solid ratio: 31.62:1 mL/g

    • Enzymatic hydrolysis temperature: 55 °C

    • Amount of cellulase: 14.79% of the dry weight of the plant material

  • After extraction, centrifuge the mixture to separate the supernatant.

  • Collect the supernatant and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • For comparison, a conventional reflux extraction can be performed by mixing 0.5 g of the plant powder with 75% ethanol at 80°C for 2 hours.

Isolation of Ayanin (Quercetin 3',4',7-trimethyl ether) from Croton schiedeanus

This protocol is a general procedure for the isolation of flavonoids from plant extracts and is applicable to Croton schiedeanus.

a. Materials and Reagents:

  • Crude extract of Croton schiedeanus

  • Silica gel (for column chromatography)

  • Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

b. Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of solvents with increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by methanol).

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing the compound of interest (ayanin) based on TLC analysis.

  • Evaporate the solvent from the combined fractions to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantitative analysis of Quercetin 3',4',7-trimethyl ether in plant extracts.

a. Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV-Vis spectrum of the pure compound (typically around 254 nm and 365 nm for flavonoids).

  • Column Temperature: 30 °C

b. Procedure:

  • Prepare a standard stock solution of Quercetin 3',4',7-trimethyl ether of a known concentration in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Prepare the sample extract by dissolving a known weight of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the peak corresponding to Quercetin 3',4',7-trimethyl ether in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of the compound in the sample by using the calibration curve generated from the standard solutions.

Signaling Pathways

Direct research on the signaling pathways modulated by Quercetin 3',4',7-trimethyl ether is limited. However, studies on the parent compound, quercetin, and its other methylated derivatives provide significant insights into its potential biological activities.

Inferred Signaling Pathways for Quercetin 3',4',7-trimethyl ether:

Based on the known activities of quercetin and its 3-methyl ether, Quercetin 3',4',7-trimethyl ether is likely to modulate key signaling pathways involved in cancer and inflammation.

  • PI3K/Akt Signaling Pathway: Quercetin and its 3-methyl ether have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5] Inhibition of this pathway can lead to decreased cancer cell growth and induction of apoptosis.

  • Notch1 Signaling Pathway: Quercetin-3-methyl ether has been demonstrated to suppress human breast cancer stem cell formation by inhibiting the Notch1 signaling pathway.[4] This pathway is critical for cell differentiation and its dysregulation is implicated in various cancers.

  • NF-κB Signaling Pathway: Quercetin is a well-known inhibitor of the NF-κB signaling pathway, a central mediator of inflammation.[6][7] By inhibiting NF-κB, quercetin and its derivatives can reduce the production of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate this pathway, which could contribute to its anti-cancer effects.[5]

  • Polyamine Metabolism: Quercetin-3-methyl ether has been found to induce apoptosis in colorectal cancer cells by downregulating intracellular polyamine signaling.[8]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_isolation Isolation cluster_quantification Quantification plant_material Plant Material (Taraxacum mongolicum or Croton schiedeanus) extraction Ultrasound-Assisted or Reflux Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure Quercetin 3',4',7-trimethyl ether tlc->pure_compound hplc HPLC-UV Analysis pure_compound->hplc quant_data Quantitative Data hplc->quant_data Signaling_Pathways cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects Q347TME Quercetin 3',4',7-trimethyl ether (Ayanin) PI3K_Akt PI3K/Akt Pathway Q347TME->PI3K_Akt Inhibition (Inferred) Notch1 Notch1 Pathway Q347TME->Notch1 Inhibition (Inferred) MAPK MAPK Pathway Q347TME->MAPK Modulation (Inferred) Polyamine Polyamine Metabolism Q347TME->Polyamine Downregulation (Inferred) NFkB NF-κB Pathway Q347TME->NFkB Inhibition (Inferred) Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Promotes Stem_Cell_Formation Stem_Cell_Formation Notch1->Stem_Cell_Formation Promotes Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Promotes Cell_Growth Cell_Growth Polyamine->Cell_Growth Promotes Pro_Inflammatory_Cytokines Pro_Inflammatory_Cytokines NFkB->Pro_Inflammatory_Cytokines Induces

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quercetin 3',4',7-trimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of Quercetin 3',4',7-trimethyl ether from quercetin. Due to the differential reactivity of the five hydroxyl groups in quercetin, a direct and selective methylation is challenging. The presented protocol is a proposed synthetic route based on established principles of protecting group chemistry, involving sequential protection, methylation, and deprotection steps to achieve the desired regioselectivity. This protocol is intended for use by qualified chemistry professionals in a laboratory setting.

Introduction

Quercetin, a prominent dietary flavonoid, possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is often limited by poor bioavailability and metabolic instability. Methylation of quercetin's hydroxyl groups can enhance its metabolic stability and modulate its biological activity. Quercetin 3',4',7-trimethyl ether is a specific, partially methylated derivative of interest for various pharmacological studies. The synthesis of such regioselectively methylated flavonoids is non-trivial and requires a strategic approach to differentiate between the five hydroxyl groups. This protocol outlines a plausible synthetic pathway for the preparation of Quercetin 3',4',7-trimethyl ether.

The proposed synthesis involves a five-step process:

  • Selective Protection of the 3- and 5-Hydroxyl Groups: Utilizing a suitable protecting group to mask the reactive 3-OH and the less reactive 5-OH groups.

  • Methylation of the 3', 4', and 7-Hydroxyl Groups: Treatment with a methylating agent to introduce methyl ethers at the desired positions.

  • Deprotection of the 3- and 5-Hydroxyl Groups: Removal of the protecting groups to yield the final product.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. This pathway employs benzyl groups for the protection of the 3- and 5-hydroxyl groups, followed by methylation and subsequent debenzylation.

Synthesis_Pathway Quercetin Quercetin Intermediate1 3,5-Di-O-benzylquercetin Quercetin->Intermediate1 Step 1: Benzylation (BnBr, K2CO3, DMF) Intermediate2 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether Intermediate1->Intermediate2 Step 2: Methylation (MeI, K2CO3, DMF) FinalProduct Quercetin 3',4',7-trimethyl ether Intermediate2->FinalProduct Step 3: Debenzylation (H2, Pd/C, THF/EtOH)

Caption: Proposed synthetic pathway for Quercetin 3',4',7-trimethyl ether.

Experimental Protocols

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
QuercetinC₁₅H₁₀O₇302.24Sigma-Aldrich≥95%
Benzyl bromide (BnBr)C₇H₇Br171.03Alfa Aesar99%
Potassium carbonate (K₂CO₃)K₂CO₃138.21Fisher Scientific≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Acros OrganicsAnhydrous, 99.8%
Methyl iodide (MeI)CH₃I141.94TCI99.5%
Palladium on carbon (Pd/C)Pd/C-Strem Chemicals10 wt%
Tetrahydrofuran (THF)C₄H₈O72.11J.T.BakerAnhydrous, ≥99.9%
Ethanol (EtOH)C₂H₅OH46.07Decon Labs200 proof
Ethyl acetate (EtOAc)C₄H₈O₂88.11EMD MilliporeACS Grade
HexaneC₆H₁₄86.18Pharmco-AaperACS Grade
Step 1: Synthesis of 3,5-Di-O-benzylquercetin (Intermediate 1)

This step aims to selectively protect the more reactive 3-hydroxyl group and the sterically accessible 5-hydroxyl group. The low reactivity of the 5-OH due to hydrogen bonding makes its direct protection challenging; however, with sufficient equivalents of the reagent, protection can be achieved.

Procedure:

  • To a solution of quercetin (1.0 g, 3.31 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL), add potassium carbonate (K₂CO₃, 1.37 g, 9.93 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Add benzyl bromide (BnBr, 0.87 mL, 7.28 mmol, 2.2 equiv.) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford 3,5-Di-O-benzylquercetin as a yellow solid.

Quantitative Data (Expected):

CompoundStarting Material (g)Product (g)Yield (%)
3,5-Di-O-benzylquercetin1.0~1.2~75
Step 2: Synthesis of 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether (Intermediate 2)

With the 3- and 5-positions protected, the remaining hydroxyl groups at the 3', 4', and 7-positions are methylated.

Procedure:

  • Dissolve 3,5-Di-O-benzylquercetin (1.0 g, 2.07 mmol) in anhydrous DMF (20 mL).

  • Add potassium carbonate (K₂CO₃, 1.14 g, 8.28 mmol, 4.0 equiv.).

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Add methyl iodide (MeI, 0.52 mL, 8.28 mmol, 4.0 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).

  • Upon completion, pour the reaction mixture into ice-cold water (80 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the trimethylated product.

Quantitative Data (Expected):

CompoundStarting Material (g)Product (g)Yield (%)
3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether1.0~0.95~87
Step 3: Synthesis of Quercetin 3',4',7-trimethyl ether (Final Product)

The final step involves the removal of the benzyl protecting groups by catalytic hydrogenation.

Procedure:

  • Dissolve 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether (1.0 g, 1.91 mmol) in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) (1:1, 40 mL).

  • Add 10% palladium on carbon (Pd/C, 100 mg, 10 wt%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography to obtain Quercetin 3',4',7-trimethyl ether as a pale yellow solid.

Quantitative Data (Expected):

CompoundStarting Material (g)Product (g)Yield (%)
Quercetin 3',4',7-trimethyl ether1.0~0.6~91

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Debenzylation s1_start Quercetin in DMF s1_reagents Add K2CO3, then BnBr s1_start->s1_reagents s1_reaction Heat at 60°C, 12h s1_reagents->s1_reaction s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product Intermediate 1 s1_purification->s1_product s2_start Intermediate 1 in DMF s1_product->s2_start s2_reagents Add K2CO3, then MeI s2_start->s2_reagents s2_reaction Stir at RT, 24h s2_reagents->s2_reaction s2_workup Aqueous Workup & Extraction s2_reaction->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product Intermediate 2 s2_purification->s2_product s3_start Intermediate 2 in THF/EtOH s2_product->s3_start s3_catalyst Add Pd/C s3_start->s3_catalyst s3_reaction Stir under H2, 12h s3_catalyst->s3_reaction s3_filtration Filter through Celite s3_reaction->s3_filtration s3_purification Recrystallization/Chromatography s3_filtration->s3_purification s3_product Final Product s3_purification->s3_product

Caption: Experimental workflow for the synthesis of Quercetin 3',4',7-trimethyl ether.

Concluding Remarks

The protocol described provides a rational, multi-step approach for the synthesis of Quercetin 3',4',7-trimethyl ether. The success of this synthesis is highly dependent on the efficiency and regioselectivity of the protection and deprotection steps. It is crucial to monitor each reaction closely using appropriate analytical techniques such as TLC or LC-MS to ensure complete conversion and to characterize the intermediates and the final product thoroughly using NMR and mass spectrometry. The provided yields are estimates and may vary based on specific reaction conditions and purification efficiency. This application note serves as a guideline for researchers to develop and optimize the synthesis of this and other partially methylated flavonoids.

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anticancer Activity of Quercetin 3',4',7-trimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for assessing the anticancer properties of Quercetin 3',4',7-trimethyl ether (TMQ). The protocols outlined below are foundational for determining the cytotoxic and cytostatic effects of TMQ on cancer cells, elucidating its mechanism of action, and visualizing its impact on key cellular processes.

While specific data for Quercetin 3',4',7-trimethyl ether is emerging, the following data and protocols are based on studies of the closely related and well-researched methylated quercetin derivatives, such as Quercetin-3-methyl ether, which are expected to exhibit similar biological activities.

Data Presentation: Anticancer Effects of Methylated Quercetin Derivatives

The following tables summarize the inhibitory effects of quercetin and its methylated derivatives on various cancer cell lines. This data provides a comparative overview of their potency and selectivity.

Table 1: IC50 Values of Quercetin and a Tetramethylated Derivative (4Me-Q) in Breast Cancer Cell Lines. [1][2]

CompoundCell LineIC50 (µM) after 48h
QuercetinMCF-773
QuercetinMDA-MB-23185
3,3′,4′,7-O-tetramethylquercetin (4Me-Q)MCF-7> 100
3,3′,4′,7-O-tetramethylquercetin (4Me-Q)MDA-MB-231> 160

Table 2: Effects of Quercetin-3-methyl ether on Breast Cancer Cell Growth. [3]

Cell LineTreatment (10 µM Q3ME)Growth Inhibition
SK-Br-348h~60%
SK-Br-3-Lap R48h~69%

Table 3: Apoptosis Induction by Quercetin and an Acetylated Derivative (4Ac-Q) in Breast Cancer Cells. [1]

Compound (40 µM)Cell LineApoptosis (%) after 48h
QuercetinMCF-716.1%
QuercetinMDA-MB-23111.2%
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q)MCF-725.4%
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q)MDA-MB-23122.7%

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the anticancer activity of Quercetin 3',4',7-trimethyl ether.

Cell Viability Assay (MTS/MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTS or MTT) to a colored formazan product.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Treatment: Treat the cells with various concentrations of Quercetin 3',4',7-trimethyl ether (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Reagent Addition: Add 20 µL of MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cell Viability Assay:

G cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate treat Treat with TMQ start->treat incubate Incubate (24-72h) treat->incubate add_reagent Add MTS/MTT Reagent incubate->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent solubilize Add Solubilization Solution (MTT) incubate_reagent->solubilize for MTT read Measure Absorbance incubate_reagent->read solubilize->read analyze Analyze Data (IC50) read->analyze G cluster_workflow Apoptosis Assay Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G cluster_workflow Cell Cycle Analysis Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest fix Fix with Cold Ethanol harvest->fix wash Wash with PBS fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze G cluster_pathway Postulated Signaling Pathway for Methylated Quercetins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMQ Quercetin 3',4',7-trimethyl ether Notch1_receptor Notch1 Receptor TMQ->Notch1_receptor Inhibits PI3K PI3K TMQ->PI3K Inhibits Notch1_ICD Notch1 ICD Notch1_receptor->Notch1_ICD Cleavage GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt TargetGenes Target Genes (Proliferation, Survival) Akt->TargetGenes Promotes Expression Notch1_ICD->TargetGenes Transcription Activation Proliferation Proliferation TargetGenes->Proliferation Leads to Survival Survival TargetGenes->Survival Leads to

References

Application Notes and Protocols for the Purification of Quercetin 3',4',7-trimethyl ether using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the purification of Quercetin 3',4',7-trimethyl ether from a synthetic reaction mixture using silica gel column chromatography. Quercetin 3',4',7-trimethyl ether is a polymethoxyflavonoid of interest for its potential biological activities. The successful isolation of this compound in high purity is crucial for subsequent in vitro and in vivo studies. This protocol outlines the materials, equipment, and a step-by-step procedure for efficient purification. Additionally, it includes data presentation in tabular format for clarity and a visual workflow diagram to facilitate understanding of the experimental process.

Introduction

Quercetin and its derivatives are flavonoids widely distributed in the plant kingdom and are known for their broad range of pharmacological effects. Chemical modification of quercetin, such as methylation, can alter its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. The synthesis of specific quercetin ethers, like Quercetin 3',4',7-trimethyl ether, often results in a mixture of partially and fully methylated products, necessitating a robust purification strategy.

Column chromatography is a fundamental and widely used technique for the separation and purification of individual components from a mixture.[1] For the purification of polymethoxyflavones (PMFs) from reaction mixtures, silica gel is a commonly employed stationary phase due to its ability to separate compounds based on polarity.[2][3] The choice of the mobile phase is critical for achieving optimal separation. Typically, a gradient elution with a non-polar solvent and a moderately polar solvent is used to effectively separate compounds with varying polarities.[1][4]

This application note details a preparative column chromatography method for the isolation of Quercetin 3',4',7-trimethyl ether from a synthetic reaction mixture, yielding a high-purity product suitable for research and drug development purposes.

Experimental Protocol

Materials and Equipment

Materials:

  • Crude synthetic reaction mixture containing Quercetin 3',4',7-trimethyl ether

  • Silica gel (for column chromatography, 60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard of Quercetin 3',4',7-trimethyl ether (for comparison)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Potassium bromide (KBr) for FT-IR analysis

Equipment:

  • Glass chromatography column (internal diameter: 4-5 cm, length: 50-60 cm)

  • Fraction collector

  • Rotary evaporator

  • TLC developing tank

  • UV lamp (254 nm and 365 nm)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Sample Preparation
  • Following the synthesis of Quercetin 3',4',7-trimethyl ether, the reaction is quenched, and the crude product is extracted into an organic solvent (e.g., ethyl acetate).[5]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid mixture.

  • A small amount of the crude mixture is dissolved in a suitable solvent (e.g., dichloromethane/methanol) for preliminary analysis by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Analysis
  • Develop a TLC plate spotted with the crude mixture using a solvent system of increasing polarity (e.g., starting with n-hexane:ethyl acetate 9:1, 8:2, 7:3 v/v) to determine the optimal mobile phase for column chromatography.

  • Visualize the separated spots under a UV lamp at 254 nm and 365 nm.

  • The ideal solvent system should provide good separation between the desired product and other byproducts, with the Rf value of the target compound ideally between 0.2 and 0.4.

Column Chromatography Procedure
  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude reaction mixture (e.g., 1-2 grams) in a minimal amount of the initial mobile phase (or a slightly more polar solvent if solubility is an issue, followed by adsorption onto a small amount of silica gel).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in Table 1.

    • Collect fractions of a consistent volume (e.g., 20-25 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using the solvent system determined in section 2.3.

    • Combine the fractions that show a pure spot corresponding to the Rf value of the Quercetin 3',4',7-trimethyl ether standard.

Product Isolation and Characterization
  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Quercetin 3',4',7-trimethyl ether as a solid.

  • Determine the yield and purity of the isolated compound. Purity can be assessed by HPLC.

  • Confirm the structure of the purified compound using spectroscopic methods such as NMR and FT-IR.

Data Presentation

Table 1: Gradient Elution Program for Column Chromatography
Stepn-Hexane (%)Ethyl Acetate (%)Volume (Column Volumes)
19822
29553
390103
485153
580205
670305
75050Until elution of product

Note: The gradient profile may need to be optimized based on the specific crude mixture composition.

Table 2: Expected Results and Characterization Data
ParameterExpected Value/Result
Appearance Yellowish solid
TLC Rf Value ~0.3 in n-Hexane:Ethyl Acetate (7:3, v/v)
Yield Dependent on synthesis efficiency, typically 40-60% from crude
Purity (by HPLC) >98%
¹H NMR (CDCl₃, δ ppm) Signals corresponding to aromatic protons and methoxy groups
FT-IR (KBr, cm⁻¹) Peaks corresponding to C=O, C=C, C-O-C, and aromatic C-H stretches

Visualization of Experimental Workflow

Purification_Workflow start Crude Reaction Mixture sample_prep Sample Preparation (Extraction & Drying) start->sample_prep tlc TLC Analysis (Mobile Phase Optimization) sample_prep->tlc sample_loading Sample Loading sample_prep->sample_loading elution Gradient Elution (n-Hexane:Ethyl Acetate) tlc->elution Optimized Mobile Phase column_packing Column Packing (Silica Gel Slurry in n-Hexane) column_packing->sample_loading sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Pure Fractions evaporation Solvent Evaporation pooling->evaporation product Purified Quercetin 3',4',7-trimethyl ether evaporation->product characterization Characterization (HPLC, NMR, FT-IR) product->characterization

Caption: Workflow for the purification of Quercetin 3',4',7-trimethyl ether.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of Quercetin 3',4',7-trimethyl ether from a synthetic reaction mixture using silica gel column chromatography. By following this step-by-step guide, researchers can obtain the target compound with high purity, which is essential for accurate biological and pharmacological evaluations. The use of gradient elution allows for the efficient separation of the desired product from other reaction byproducts. The provided workflow diagram and data tables serve as a clear and concise guide for executing and documenting the purification process.

References

Application Note: High-Resolution NMR Analysis of Quercetin Methyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin and its methylated derivatives are flavonoids of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these compounds. The degree of methylation on the quercetin backbone significantly alters the molecule's polarity, presenting a primary challenge for NMR sample preparation: selecting a suitable deuterated solvent that ensures complete dissolution and yields high-resolution spectra. This note provides detailed protocols for the preparation of quercetin methyl ether samples for both ¹H and ¹³C NMR analysis.

Key Challenge: Solvent Selection

The solubility of quercetin ethers is directly related to the number of free hydroxyl groups versus methyl ether groups.

  • Highly Polar Ethers (e.g., mono-, di-, tri-methyl ethers): These compounds retain significant polarity and often exhibit poor solubility in less polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve a wide range of polar analytes.[3][4]

  • Less Polar Ethers (e.g., tetra-, penta-methyl ethers): As the hydroxyl groups are replaced by less polar methyl ethers, the overall polarity of the molecule decreases. These compounds often show good solubility in deuterated chloroform (CDCl₃).

  • Intermediate Polarity: For compounds with intermediate polarity, deuterated methanol (CD₃OD) can be an effective solvent.[5][6] In cases of limited solubility, a mixture of solvents, such as CDCl₃ with a small amount of CD₃OD, can be employed to enhance dissolution.

Quantitative Data Summary

The following table provides a guide for selecting solvents and determining appropriate concentrations for NMR analysis of quercetin methyl ethers.

Analyte TypeRecommended Solvent(s)Typical Concentration (¹H NMR)Typical Concentration (¹³C NMR)Notes & Considerations
Parent Quercetin & Polar Methyl Ethers (1-3 methyl groups)Primary: DMSO-d₆Secondary: CD₃OD5-25 mg / 0.6 mL[7]50-100 mg / 0.6 mL[7][8]DMSO-d₆ is hygroscopic; use dry solvent and tubes to minimize the water signal. Its high viscosity can cause some line broadening.
Less Polar Methyl Ethers (4-5 methyl groups)Primary: CDCl₃Secondary: Acetone-d₆5-25 mg / 0.6 mL[7]50-100 mg / 0.6 mL[7]CDCl₃ is volatile. Ensure the NMR tube is capped securely.
General Flavonoids DMSO-d₆, CD₃OD, CDCl₃, Acetone-d₆~3-5 mg / 0.65 mL[9]20-100 mg[8]Concentration may need to be optimized based on the specific compound's solubility and the sensitivity of the NMR instrument.

Experimental Workflow

The diagram below outlines the standard procedure for preparing a quercetin methyl ether sample for NMR analysis.

NMR_Sample_Preparation cluster_prep Sample Preparation Start Start Weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Start->Weigh Solvent 2. Select & Add Solvent (0.6-0.7 mL) Weigh->Solvent Dissolve 3. Dissolve Sample (Vortex/Sonicate) Solvent->Dissolve Filter 4. Filter Solution (Glass Wool Pipette) Dissolve->Filter Transfer 5. Transfer to NMR Tube Filter->Transfer Cap 6. Cap Securely Transfer->Cap End Ready for Analysis Cap->End

Caption: Workflow for preparing quercetin methyl ether NMR samples.

Detailed Experimental Protocols

Materials and Equipment

  • Quercetin methyl ether sample

  • High-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD)

  • 5 mm NMR tubes and caps

  • Analytical balance

  • Pasteur pipettes and bulbs

  • Glass wool

  • Small vials (e.g., 1-dram)

  • Vortex mixer and/or sonicator

Protocol 1: Standard ¹H NMR Sample Preparation

This protocol is suitable for routine structural confirmation and purity analysis.

  • Weighing: Accurately weigh 5-25 mg of the quercetin methyl ether sample into a clean, dry vial.[7]

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[7]

  • Dissolution: Gently vortex or place the vial in a sonicator bath for 1-2 minutes to ensure the sample is completely dissolved. A clear, homogenous solution should be obtained.

  • Filtration: Prepare a filtration pipette by tightly packing a small plug of glass wool into the neck of a Pasteur pipette.

  • Transfer to NMR Tube: Using the filtration pipette, carefully transfer the sample solution from the vial into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can severely degrade the spectral quality (shimming and resolution).

  • Capping: Securely place a cap on the NMR tube to prevent solvent evaporation and contamination.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: Concentrated Sample Preparation for ¹³C NMR

This protocol is designed to maximize the signal-to-noise ratio for less sensitive ¹³C nuclei.

  • Weighing: Accurately weigh a larger quantity of the sample, typically between 50-100 mg, into a clean, dry vial.[7][8] The goal is to create a solution that is as concentrated as possible.

  • Solvent Addition: Add the selected deuterated solvent dropwise while vortexing, until the sample just dissolves. Avoid adding excess solvent. The final volume should ideally be between 0.6-0.7 mL.

  • Dissolution & Transfer: Follow steps 3 through 7 from Protocol 1, ensuring the concentrated solution is homogenous and free of solid particles before transferring it to the NMR tube.

Important Considerations

  • Cleanliness: Ensure all glassware, including vials, pipettes, and NMR tubes, are scrupulously clean and dry to avoid contamination.

  • Solvent Purity: Use high-purity deuterated solvents (≥99.8% D) to minimize residual solvent signals.

  • Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). If not present, it can be added.

  • Sample Stability: Flavonoids can be sensitive to light and temperature. Store samples appropriately and acquire spectra promptly after preparation.

References

Application Notes: Quercetin 3',4',7-trimethyl ether in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-trimethoxyquercetin or Ayanin, is a polymethoxyflavonoid and a derivative of the widely studied dietary flavonol, Quercetin.[1][2][3] The methylation of hydroxyl groups on the flavonoid backbone can alter its physicochemical properties, such as solubility and bioavailability, potentially enhancing its biological activities.[2] While research on the parent compound Quercetin is extensive, specific investigations into the anticancer applications of Quercetin 3',4',7-trimethyl ether are still emerging. These notes summarize the current findings for this specific ether and draw potential research applications from more extensively studied, structurally related compounds like Quercetin-3-methyl ether.

1.0 Demonstrated Anticancer-Related Activity of Quercetin 3',4',7-trimethyl ether

Current research specifically identifying the anticancer mechanisms of Quercetin 3',4',7-trimethyl ether is limited. However, existing studies indicate it possesses anti-tumor activity, with a notable effect on multidrug resistance. In a doxorubicin-resistant human breast cancer cell line (MCF-7), Quercetin 3',4',7-trimethyl ether was shown to reduce the efflux of the fluorescent substrate Rhodamine 123 in a dose-dependent manner.[1] This suggests a potential mechanism of action through the inhibition of P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells.

Data Summary: Quercetin 3',4',7-trimethyl ether

Cell LineCancer TypeConcentrationObserved EffectReference
MCF-7 (Doxorubicin-resistant)Breast Cancer1-10 µMDose-dependent reduction of Rhodamine 123 efflux.[1]

2.0 Potential Applications Based on Structurally Related Analogs

Significant research has been conducted on Quercetin-3-methyl ether (Q3ME), a closely related monomethylated derivative. The findings for Q3ME may provide valuable insights and guide future research into the therapeutic potential of Quercetin 3',4',7-trimethyl ether.

2.1 Inhibition of Cell Proliferation and Cell Cycle Arrest

Q3ME has been shown to cause significant growth inhibition in both lapatinib-sensitive and lapatinib-resistant HER2-positive breast cancer cells.[4] This inhibition is primarily achieved by inducing a pronounced cell cycle arrest at the G2/M phase.[4][5] This effect is mediated through the activation of the Chk1-Cdc25c-cyclin B1/Cdk1 signaling pathway.[4]

2.2 Induction of Apoptosis

Q3ME is a potent inducer of apoptosis. In breast cancer cells, it increases levels of cleaved caspase 3, caspase 7, and poly (ADP-ribose) polymerase (PARP).[4] In colorectal cancer cells (RKO and SW1116), Q3ME promotes apoptosis in a dose- and time-dependent manner, an effect linked to the downregulation of intracellular polyamine signaling.[6]

2.3 Targeting Cancer Stem Cells (CSCs)

In breast cancer models, Q3ME has been demonstrated to suppress the formation of cancer stem cells. This is achieved by inhibiting the Notch1 and PI3K/Akt signaling pathways, leading to reduced mammosphere formation and decreased expression of stemness-related genes like SOX2 and Nanog.[5]

2.4 Modulation of Key Signaling Pathways

  • Breast Cancer: Q3ME induces G2/M arrest via the Chk1/Cdc25c/Cyclin B1 pathway and suppresses CSCs by inhibiting Notch1 and PI3K/Akt signaling.[4][5]

  • Colorectal Cancer: Q3ME induces apoptosis by downregulating spermine oxidase (SMOX), a key enzyme in polyamine metabolism.[6]

  • Esophageal Cancer: Q3ME has been shown to inhibit the proliferation and progression of esophageal cancer cells by limiting the kinase activity of ERK and AKT .[7]

Data Summary: Quercetin-3-methyl ether (Related Compound)

Cell LineCancer TypeConcentrationObserved EffectReference
SK-Br-3, SK-Br-3-Lap RBreast Cancer5-10 µMG2/M cell cycle arrest; Induction of apoptosis.[4]
MDA-MB-231, MCF-7, T47DBreast CancerNot specifiedInhibition of cell growth, invasion, and migration; Suppression of mammosphere formation.[5]
RKO, SW1116Colorectal Cancer10-40 µMInhibition of cell viability; Induction of apoptosis.[6]

Experimental Protocols

The following are detailed protocols for key experiments relevant to characterizing the anticancer effects of compounds like Quercetin 3',4',7-trimethyl ether.

Protocol 1: Cell Viability Assessment using CCK-8/MTS Assay

This protocol determines the effect of the compound on cell proliferation and calculates the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, RKO).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Quercetin 3',4',7-trimethyl ether (stock solution in DMSO).

    • 96-well cell culture plates.

    • Cell Counting Kit-8 (CCK-8) or MTS reagent.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of Quercetin 3',4',7-trimethyl ether in culture medium from a concentrated stock.

    • After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0, 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Materials:

    • Cells treated with the compound as described above.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • 1X Binding Buffer.

    • Flow cytometer.

  • Procedure:

    • Culture cells in 6-well plates and treat with desired concentrations of Quercetin 3',4',7-trimethyl ether (e.g., 0, 10, 20 µM) for 48 hours.[6]

    • Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples immediately using a flow cytometer. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Cells treated with the compound.

    • PBS.

    • 70% ice-cold ethanol.

    • PI/RNase Staining Buffer.

    • Flow cytometer.

  • Procedure:

    • Culture cells in 6-well plates and treat with the compound (e.g., 0, 5, 10 µM) for 16 or 48 hours.[4]

    • Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This technique detects changes in the expression and phosphorylation of key proteins in targeted signaling pathways.

  • Materials:

    • Cells treated with the compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p-Akt, anti-Akt, anti-Notch1, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the compound for the desired time, then wash with cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using the BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

Visualizations: Signaling Pathways and Workflows

Note: The following diagrams illustrate mechanisms identified for the related compound Quercetin-3-methyl ether (Q3ME) and represent potential research avenues for Quercetin 3',4',7-trimethyl ether.

G2M_Arrest Q3ME-Induced G2/M Arrest in Breast Cancer Q3ME Quercetin-3-methyl ether Chk1 Chk1 Q3ME->Chk1 Activates Cdc25c Cdc25c (Active) Chk1->Cdc25c Cdc25c_P p-Cdc25c (Inactive) CyclinB_Cdk1 Cyclin B1 / Cdk1 Cdc25c_P->CyclinB_Cdk1 Fails to Activate G2M_Progression G2/M Progression CyclinB_Cdk1->G2M_Progression Promotes G2M_Block G2/M Arrest

Q3ME induces G2/M cell cycle arrest in breast cancer cells.

CSC_Inhibition Q3ME Inhibition of Breast Cancer Stem Cells cluster_0 Notch Pathway cluster_1 PI3K/Akt Pathway Q3ME Quercetin-3-methyl ether Notch1 Notch1 Q3ME->Notch1 Inhibits PI3K PI3K Q3ME->PI3K Inhibits Stemness Stemness Genes (SOX2, Nanog) Notch1->Stemness Akt Akt PI3K->Akt Akt->Stemness Mammosphere Mammosphere Formation (CSC Activity) Stemness->Mammosphere

Q3ME suppresses cancer stem cell activity via Notch1 and PI3K/Akt.

Experimental_Workflow General Experimental Workflow for Anticancer Compound Screening cluster_invitro In Vitro Analysis cluster_mech Mechanistic Assays compound Test Compound (Quercetin 3',4',7-TME) viability Cell Viability Assay (CCK-8 / MTS) compound->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis cellcycle Cell Cycle Assay (PI Staining) ic50->cellcycle western Western Blot (Signaling Proteins) ic50->western

A typical workflow for evaluating a novel anticancer compound.

References

Application Notes and Protocols: Quercetin 3',4',7-trimethyl ether as a Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3',4',7-trimethyl ether (Q347TME), a polymethoxylated flavonoid, is a derivative of the widely studied quercetin.[1] Methylation of the hydroxyl groups on the quercetin backbone can enhance biological activity and improve bioavailability.[1] Q347TME has been isolated from various plant species and is noted for its potential antioxidant and anti-inflammatory properties.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of flavonoids in various samples, including plant extracts and pharmaceutical formulations. The use of a well-characterized standard, such as Q347TME, is crucial for accurate and reproducible results.

These application notes provide a comprehensive guide for utilizing Quercetin 3',4',7-trimethyl ether as a standard for HPLC analysis. This document outlines the necessary materials, detailed experimental protocols for standard preparation, sample analysis, and method validation, as well as insights into its role in relevant biological pathways.

Physicochemical Properties of Quercetin 3',4',7-trimethyl ether

PropertyValue
Synonyms 3',4',7-Trimethoxyquercetin, 3,5-dihydroxy-3',4',7-trimethoxyflavone
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
Appearance Pale yellow crystalline powder
UV-Vis λmax (in Methanol) 256 nm, 353 nm[2]

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • Quercetin 3',4',7-trimethyl ether (analytical standard grade, >98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Protocol for Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 10 mg of Quercetin 3',4',7-trimethyl ether.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in approximately 7 mL of HPLC-grade methanol by vortexing.

  • Once fully dissolved, bring the volume up to the 10 mL mark with methanol.

  • Stopper the flask and invert several times to ensure homogeneity. This is your stock solution.

Protocol for Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

  • Perform serial dilutions from the stock solution using HPLC-grade methanol.

  • For example, to prepare a 100 µg/mL solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Prepare a series of working standards to generate a calibration curve.

HPLC Method for Quantification

Instrumentation and Conditions: This proposed method is based on common practices for flavonoid analysis and should be validated for optimal performance.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with a UV/Vis or DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:0.4% Phosphoric Acid in Water (49:51, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 353 nm or 256 nm[2]
Run Time Approximately 15 minutes (adjust as needed based on chromatogram)
Sample Preparation from Plant Material (General Protocol)

Materials:

  • Dried and powdered plant material

  • Methanol or ethanol (80%)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh 1 g of the powdered plant material into a flask.

  • Add 20 mL of 80% methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Method Validation

To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity Analyze a series of at least five concentrations of the standard. Plot a graph of peak area versus concentration.Correlation coefficient (r²) > 0.999
Precision (Intra-day & Inter-day) Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).Relative Standard Deviation (RSD) < 2%
Accuracy Perform recovery studies by spiking a blank matrix with a known concentration of the standard.Recovery between 98-102%
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess the analyte in the presence of other components. Check for interfering peaks in a blank matrix.The peak for Q347TME should be well-resolved from other peaks.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the experimental workflow for HPLC analysis and the key signaling pathways influenced by quercetin and its derivatives.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Calibration_Curve->Quantify_Sample

Caption: Experimental workflow for HPLC analysis.

Quercetin_Signaling cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response Quercetin Quercetin & Derivatives (e.g., Q347TME) ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Nrf2 Nrf2 Pathway Quercetin->Nrf2 Activates NFkB NF-κB Pathway Quercetin->NFkB Inhibits MAPK MAPK Pathway Quercetin->MAPK Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Nrf2->Antioxidant_Enzymes Upregulates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Reduces Production MAPK->Inflammatory_Cytokines Reduces Production

Caption: Key signaling pathways modulated by Quercetin.

Conclusion

Quercetin 3',4',7-trimethyl ether is a suitable analytical standard for the HPLC-based quantification of this and structurally related flavonoids. The protocols provided herein offer a robust starting point for researchers. It is imperative that the proposed HPLC method is fully validated in the user's laboratory to ensure data of the highest quality and reliability for research and drug development applications. The elucidation of signaling pathways affected by Q347TME and similar compounds underscores the importance of accurate quantification in understanding their biological effects.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Quercetin 3',4',7-trimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quercetin 3',4',7-trimethyl ether (Q3'4'7TME), also known as Ayanin, is a polymethoxyflavonoid, a methylated derivative of the widely studied flavonoid, quercetin. O-methylation can enhance the metabolic stability and lipophilicity of flavonoids, potentially increasing their bioavailability and altering their biological activity. Preliminary studies suggest that Q3'4'7TME and related methylated quercetin compounds possess a range of pharmacological effects, including vasorelaxant, anticancer, and anti-inflammatory properties. These application notes provide detailed protocols for key experiments to elucidate the mechanisms underlying these activities.

Data Presentation

The following tables summarize quantitative data for Q3'4'7TME and related methylated quercetin derivatives to provide a reference for experimental design.

Table 1: Vasorelaxant Activity of Quercetin and its Methylated Derivatives on Rat Aorta

CompoundpEC50 (M) for Phenylephrine-induced PrecontractionReference
Quercetin 3,7-dimethyl ether4.70 ± 0.18[1]
Quercetin3.96 ± 0.07[1]
Quercetin 3',4',7-trimethyl ether (Ayanin) 3.64 ± 0.02 [1]
Quercetin 3,3',4',7-tetramethyl ether3.11 ± 0.16[1]
pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximal response. A higher pEC50 value indicates greater potency.

Table 2: Cytotoxic Activity of Methylated Quercetin Derivatives in Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
3,7-O-dimethylquercetin1944 (Lung Cancer)Not Specified0.4672[2]
3,3',4',7-O-tetramethylquercetinMCF-7 (Breast Cancer)MTS Assay> 10048[3]
3,3',4',7-O-tetramethylquercetinMDA-MB-231 (Breast Cancer)MTS Assay> 16048[3]
Quercetin-3-methyl etherRKO (Colorectal Cancer)Not SpecifiedDose-dependent inhibition48
Quercetin-3-methyl etherSW1116 (Colorectal Cancer)Not SpecifiedDose-dependent inhibition48
Quercetin-3-methyl etherMDA-MB-231 (Breast Cancer)CCK-8 AssaySignificant inhibitionNot Specified[4]
Quercetin-3-methyl etherMCF-7 (Breast Cancer)CCK-8 AssaySignificant inhibitionNot Specified[4]
Note: IC50 values for Quercetin 3',4',7-trimethyl ether are not readily available in the reviewed literature. The data for other methylated derivatives are provided for reference.

Experimental Protocols

Ex Vivo Vasorelaxation Study in Rat Aortic Rings

Principle: This assay assesses the vasodilatory effect of Q3'4'7TME on isolated arterial rings pre-constricted with a vasoconstrictor like phenylephrine. The involvement of the endothelium and the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway can be investigated using specific inhibitors.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • Quercetin 3',4',7-trimethyl ether (Q3'4'7TME)

  • Nω-nitro-L-arginine methyl ester (L-NAME, an NO synthase inhibitor)

  • Methylene blue (a guanylyl cyclase inhibitor)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15-20 minutes.

  • To assess the integrity of the endothelium, pre-constrict the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.

  • After washing and re-equilibration, pre-constrict the rings again with phenylephrine (1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of Q3'4'7TME (e.g., 10⁻⁸ to 10⁻⁴ M) to generate a concentration-response curve.

  • To investigate the mechanism, in separate experiments, incubate the rings with L-NAME (100 µM) or methylene blue (10 µM) for 30 minutes before pre-contraction with phenylephrine and subsequent addition of Q3'4'7TME.[1][5]

  • Record the isometric tension throughout the experiment.

Data Analysis: Express the relaxation response as a percentage of the contraction induced by phenylephrine. Calculate the pEC50 value from the concentration-response curve.

Cell Viability MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Q3'4'7TME stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Treat the cells with various concentrations of Q3'4'7TME (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis by Annexin V-FITC/PI Staining

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cancer cell line of interest

  • Q3'4'7TME

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Q3'4'7TME at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[11]

Materials:

  • Cancer cell line of interest

  • Q3'4'7TME

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Q3'4'7TME as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to assess the effect of Q3'4'7TME on the expression and phosphorylation status of proteins involved in relevant signaling pathways, such as PI3K/Akt, NF-κB, and eNOS.

Materials:

  • Treated cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-eNOS, anti-eNOS, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin). Compare the expression or phosphorylation levels of the target proteins in treated samples versus controls.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: NO is an unstable molecule that is rapidly converted to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production. Nitrate in the sample can be converted to nitrite by nitrate reductase before the Griess reaction. The Griess reagents convert nitrite into a purple azo compound, and its absorbance is measured spectrophotometrically.

Materials:

  • Cell culture supernatant or tissue homogenate

  • Nitric Oxide Assay Kit (containing Griess reagents and nitrate reductase)

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect cell culture supernatants from cells (e.g., endothelial cells or macrophages) treated with Q3'4'7TME.

  • If measuring total NO production, incubate the samples with nitrate reductase to convert nitrate to nitrite according to the kit manufacturer's instructions.

  • Add the Griess reagents to the samples and standards in a 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

Data Analysis: Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite.

Measurement of Inflammatory Cytokines (TNF-α, IL-6) by ELISA

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α) in the sample is bound by a capture antibody coated on the plate. A second, detection antibody, which is often biotinylated, binds to the captured antigen. Streptavidin-HRP is then added, followed by a chromogenic substrate to produce a colored product, the intensity of which is proportional to the amount of cytokine present.

Materials:

  • Cell culture supernatant from treated cells (e.g., LPS-stimulated macrophages)

  • Commercial ELISA kit for human or murine TNF-α and IL-6

  • Microplate reader

Procedure:

  • Collect supernatants from cells (e.g., RAW 264.7 macrophages) pre-treated with Q3'4'7TME and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding the detection antibody.

    • Incubating and washing.

    • Adding the enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubating and washing.

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at the specified wavelength (usually 450 nm).

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples from this curve.

Mandatory Visualization

Caption: Experimental workflow for studying the mechanism of action of Q3'4'7TME.

NO_cGMP_Pathway Q347TME Q3'4'7TME eNOS_active eNOS (active) Q347TME->eNOS_active Activates eNOS_inactive eNOS (inactive) NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP Relaxation Vasorelaxation cGMP->Relaxation Leads to L_NAME L-NAME L_NAME->eNOS_active Inhibits

Caption: Proposed NO/cGMP signaling pathway for Q3'4'7TME-induced vasorelaxation.

PI3K_Akt_Pathway Q347TME Q3'4'7TME PI3K PI3K Q347TME->PI3K Inhibits Akt Akt Q347TME->Akt Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PI3K->Akt Activates (Phosphorylates) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: PI3K/Akt pathway, a potential target for the anticancer effects of Q3'4'7TME.

NFkB_Pathway cluster_nucleus Q347TME Q3'4'7TME IKK IKK Complex Q347TME->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Inflammatory_Genes Induces Transcription

Caption: NF-κB pathway, a key target for the anti-inflammatory effects of Q3'4'7TME.

References

Troubleshooting & Optimization

"Improving the solubility of Quercetin 3',4',7-trimethyl ether for in vitro studies"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Quercetin 3',4',7-trimethyl ether (Q3'4'7TME) for in vitro studies, with a focus on improving its solubility.

Solubility and Stock Solution Preparation

FAQs on Solubility

Q1: What is the known solubility of Quercetin 3',4',7-trimethyl ether?

Q2: Why is my Quercetin 3',4',7-trimethyl ether not dissolving in my cell culture medium?

A2: Direct dissolution of Q3'4'7TME in aqueous-based cell culture media is expected to be very low due to its hydrophobic nature. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into the cell culture medium to achieve the desired final concentration.

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: While DMSO is the most commonly reported solvent for preparing stock solutions of polymethoxyflavones, other organic solvents like ethanol may also be used. However, it is important to consider the final concentration of the organic solvent in your cell culture, as high concentrations can be toxic to cells. It is recommended to keep the final solvent concentration, particularly for DMSO, at or below 0.1% (v/v) in the final culture medium.

Q4: My compound precipitates out of solution when I add it to my aqueous buffer/medium. What should I do?

A4: Precipitation upon dilution of the organic stock solution into an aqueous medium is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The desired final concentration of Q3'4'7TME in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

  • Increase the solvent percentage in the final solution: A slightly higher percentage of the organic solvent in the final medium might help to keep the compound in solution. However, be mindful of solvent toxicity to your cells and run appropriate vehicle controls.

  • Use a gentle warming and/or sonication: Briefly warming the solution at 37°C or using a sonicator can help to redissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent degradation of the compound.

  • Consider formulation strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or creating nanoformulations can be explored to enhance aqueous solubility.

Data Presentation: Solubility of Quercetin 3',4',7-trimethyl ether

The following table summarizes the known solubility of Q3'4'7TME. Researchers should note the limited availability of quantitative data for solvents other than DMSO.

SolventReported Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)≥ 50The most common and effective solvent for preparing concentrated stock solutions.[1]
Ethanol (EtOH)Data not availableGenerally, polymethoxyflavones are soluble in ethanol. Empirical determination is recommended. The parent compound, quercetin, has a reported solubility of approximately 2 mg/mL in ethanol.[2]
Methanol (MeOH)Data not availableSimilar to ethanol, solubility is expected but should be determined empirically. Quercetin is reported to be soluble in methanol.
Phosphate Buffered Saline (PBS)Very low (expected)Direct dissolution is not recommended. Dilution from a stock solution in an organic solvent is necessary. The parent compound, quercetin, is sparingly soluble in aqueous buffers.[2]
Cell Culture MediumVery low (expected)Similar to PBS, direct dissolution is not feasible. Always prepare a stock solution in an organic solvent first. The final concentration in the medium should not exceed the compound's aqueous solubility limit.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Q3'4'7TME

Objective: To prepare a high-concentration stock solution of Quercetin 3',4',7-trimethyl ether for use in in vitro experiments.

Materials:

  • Quercetin 3',4',7-trimethyl ether (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of Q3'4'7TME powder in a sterile microcentrifuge tube. For example, to prepare a 50 mg/mL stock solution, weigh 5 mg of the compound.

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the tube. For a 50 mg/mL stock, add 100 µL of DMSO to 5 mg of the compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

    • Gentle warming to 37°C can also be applied, but avoid excessive heat.

  • Sterilization (Optional but Recommended for Cell Culture): If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

Objective: To dilute the concentrated stock solution of Q3'4'7TME into cell culture medium for treating cells.

Materials:

  • Concentrated stock solution of Q3'4'7TME in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the concentrated Q3'4'7TME stock solution at room temperature.

  • Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM Q3'4'7TME from a 50 mM stock solution:

    • Use the formula: C1V1 = C2V2

    • (50,000 µM)(V1) = (10 µM)(10,000 µL)

    • V1 = 2 µL of the stock solution.

  • Dilution:

    • Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

    • Immediately mix the solution by gentle pipetting or swirling to ensure homogeneity and minimize the risk of precipitation.

  • Final Solvent Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing Q3'4'7TME or the vehicle control.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for In Vitro Studies with Q3'4'7TME cluster_prep Preparation cluster_exp Experiment prep_compound Weigh Q3'4'7TME Powder prep_solvent Add Anhydrous DMSO prep_compound->prep_solvent prep_dissolve Vortex / Sonicate prep_solvent->prep_dissolve prep_stock Prepare Concentrated Stock Solution prep_dissolve->prep_stock prep_store Aliquot and Store at -20°C / -80°C prep_stock->prep_store exp_thaw Thaw Stock Solution prep_stock->exp_thaw exp_dilute Dilute in Pre-warmed Cell Culture Medium exp_thaw->exp_dilute exp_treat Treat Cells exp_dilute->exp_treat exp_incubate Incubate for Desired Time exp_treat->exp_incubate exp_analyze Analyze Cellular Effects exp_incubate->exp_analyze

Caption: Workflow for preparing and using Q3'4'7TME in cell culture.

pi3k_akt_pathway Inhibition of PI3K/Akt Signaling by Quercetin Derivatives Q347TME Quercetin 3',4',7-trimethyl ether PI3K PI3K Q347TME->PI3K inhibits Akt Akt Q347TME->Akt inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, and Growth mTOR->CellSurvival

Caption: Postulated inhibition of the PI3K/Akt pathway by Q3'4'7TME.

notch_pathway Inhibition of Notch Signaling by Quercetin Derivatives Q347TME Quercetin 3',4',7-trimethyl ether NotchReceptor Notch Receptor Q347TME->NotchReceptor inhibits expression ySecretase γ-secretase NotchReceptor->ySecretase cleavage by NotchLigand Notch Ligand NotchLigand->NotchReceptor binds NICD Notch Intracellular Domain (NICD) ySecretase->NICD releases CSL CSL NICD->CSL binds to Nucleus Nucleus NICD->Nucleus TargetGenes Target Gene Expression (e.g., Hes1, Hey1) CSL->TargetGenes activates CellDifferentiation Inhibition of Differentiation, Promotion of Proliferation TargetGenes->CellDifferentiation

Caption: Postulated inhibition of the Notch signaling pathway by Q3'4'7TME.

References

Technical Support Center: Synthesis of Polymethylated Quercetins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of polymethylated quercetins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these valuable compounds.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of polymethylated quercetins, offering potential causes and solutions in a question-and-answer format.

Question 1: My methylation reaction is producing a complex mixture of partially methylated products instead of the desired selectively methylated quercetin. What's going wrong?

Answer:

Achieving regioselectivity in the methylation of quercetin is a common challenge due to the presence of five hydroxyl (-OH) groups with varying reactivity. The formation of a product mixture suggests that the reaction conditions are not selective enough.

Possible Causes and Solutions:

  • Non-selective Methylating Agent: Strong methylating agents can react with multiple hydroxyl groups.

    • Solution: Consider using a milder methylating agent or adjusting the stoichiometry of your current agent.

  • Incorrect Base or Solvent: The choice of base and solvent significantly influences the reactivity of the different hydroxyl groups.

    • Solution: Experiment with different base/solvent combinations. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common choice.[1]

  • Lack of Protecting Groups: Direct methylation of quercetin often leads to a mixture of products.

    • Solution: Employ a protecting group strategy to selectively block certain hydroxyl groups while leaving the desired one available for methylation.

Question 2: I am struggling to methylate the 5-hydroxy group of quercetin. Why is this position so unreactive?

Answer:

The hydroxyl group at the 5-position is notoriously difficult to methylate due to its strong intramolecular hydrogen bond with the carbonyl group at the 4-position.[2][3] This interaction reduces its nucleophilicity, making it less reactive towards electrophilic methylating agents.

Troubleshooting Strategies:

  • Harsh Reaction Conditions: While generally avoided to prevent side reactions, more forcing conditions like higher temperatures or stronger bases might be necessary. However, this can lead to a decrease in overall yield and the formation of byproducts.

  • Alternative Synthetic Routes: Instead of direct methylation, consider a multi-step synthesis that involves protecting the other hydroxyl groups first, then methylating the 5-OH, followed by deprotection.

  • Enzymatic Methylation: Certain O-methyltransferases (OMTs) can catalyze methylation at specific positions. While not a purely chemical approach, it can offer high regioselectivity.[4]

Question 3: I've observed the formation of an unexpected byproduct with a higher molecular weight than my target mono-methylated quercetin. What could it be?

Answer:

A common byproduct in quercetin methylation, especially when using methyl iodide, is a C-methylated derivative.[3] This occurs when the methylation happens on the aromatic ring itself (at the 6- or 8-position) instead of a hydroxyl group.

Identification and Mitigation:

  • Characterization: Use spectroscopic methods like NMR (specifically HMBC) and mass spectrometry to confirm the structure of the byproduct.

  • Choice of Methylating Agent: Dimethyl sulfate is often reported to favor O-methylation over C-methylation compared to methyl iodide.[2]

  • Reaction Optimization: Modifying the reaction conditions (e.g., base, solvent, temperature) can help minimize the formation of C-methylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the chemical synthesis of polymethylated quercetins?

The primary challenge is achieving regioselectivity. Quercetin has five hydroxyl groups (at positions 3, 5, 7, 3', and 4') with different acidities and nucleophilicities. Selectively methylating one or more of these positions while leaving others untouched requires careful control of reaction conditions and often involves multi-step protection-deprotection strategies.[1]

Q2: How can I achieve selective methylation of a specific hydroxyl group in quercetin?

Selective methylation is typically achieved through the use of protecting groups.[5] For example, to synthesize 4'-O-methylquercetin (tamarixetin), a common strategy involves first protecting the more reactive hydroxyl groups, followed by methylation of the 4'-OH group, and finally, removal of the protecting groups.[6][7]

Q3: What are some common protecting groups used in polymethylated quercetin synthesis?

Commonly used protecting groups for the hydroxyl groups of quercetin include:

  • Benzyl groups: Often used to protect hydroxyl groups. They can be removed by catalytic hydrogenolysis.[8]

  • Dichlorodiphenylmethane: Used to selectively protect the vicinal hydroxyl groups on the B-ring (3' and 4'-OH).[6][7][9]

  • Methoxymethyl (MOM) ether: Used to protect hydroxyl groups and is labile under acidic conditions.[6][7]

Q4: What are the typical yields for the synthesis of polymethylated quercetins?

Yields can vary significantly depending on the target molecule and the synthetic route. For multi-step syntheses involving protection and deprotection, the overall yield is a product of the yields of individual steps. For example, an efficient 5-step synthesis of 4′-O-methylquercetin from quercetin has been reported with an overall yield of 63%.[6][7]

Q5: What methods are used to purify polymethylated quercetins?

Purification of the final product from the reaction mixture, which may contain unreacted starting materials, partially methylated isomers, and other byproducts, is crucial. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate compounds with different polarities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the analysis and purification of quercetin derivatives.[12][13]

Q6: Are there any enzymatic methods for the synthesis of polymethylated quercetins?

Yes, enzymatic synthesis using O-methyltransferases (OMTs) offers an alternative with high regioselectivity. For instance, bacterial O-methyltransferases have been used to produce tamarixetin.[6] This biocatalytic approach can be an effective way to overcome the selectivity challenges of chemical synthesis.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in Polymethylated Quercetin Synthesis

Synthetic StepTarget ProductReagentsYield (%)Reference
Protection of 3',4'-OH3',4'-O-DiphenylmethylenedioxyquercetinDichlorodiphenylmethane, Diphenyl ether86[6][7]
Protection of 3,7-OH3,7-Di-O-methoxymethyl-3',4'-O-diphenylmethylenedioxyquercetinMOMCl, K₂CO₃, Acetone93[6][7]
Deprotection of 3',4'-OH3,7-Di-O-methoxymethylquercetinPd/C, H₂95[6][7]
Methylation of 4'-OH3,7-Di-O-methoxymethyl-4'-O-methylquercetinMeI, K₂CO₃, DMF92[6][7]
Deprotection of 3,7-OH4'-O-Methylquercetin (Tamarixetin)HCl90[6][7]
Overall Synthesis 4'-O-Methylquercetin (Tamarixetin) 5 Steps 63 [6][7]

Experimental Protocols

Detailed Methodology for the Synthesis of 4'-O-Methylquercetin (Tamarixetin) [6][7][9]

This protocol describes a 5-step synthesis starting from quercetin, employing a regioselective protection and alkylation strategy.

Step 1: Protection of the 3',4'-Hydroxyl Groups

  • To a solution of quercetin in diphenyl ether, add 1.5 equivalents of dichlorodiphenylmethane.

  • Heat the mixture to 175 °C for 30 minutes.

  • Cool the reaction mixture and purify the product, 3',4'-O-diphenylmethylenedioxyquercetin, by column chromatography.

    • Expected Yield: 86%

Step 2: Protection of the 3- and 7-Hydroxyl Groups

  • To a mixture of the product from Step 1 and potassium carbonate (K₂CO₃) in dry acetone, add chloromethyl ether (MOMCl).

  • Reflux the reaction mixture for 6 hours.

  • After cooling, filter the mixture and remove the solvent in vacuo.

  • Purify the resulting residue to obtain 3,7-di-O-methoxymethyl-3',4'-O-diphenylmethylenedioxyquercetin.

    • Expected Yield: 93%

Step 3: Deprotection of the Diphenylmethylene Group

  • Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and ethanol.

  • Add 10 wt % palladium on carbon (Pd/C) as a catalyst.

  • Stir the mixture under a hydrogen atmosphere (1 atm) for 8 hours.

  • Filter off the catalyst and concentrate the solution to yield 3,7-di-O-methoxymethylquercetin.

    • Expected Yield: 95%

Step 4: Methylation of the 4'-Hydroxyl Group

  • To a solution of the product from Step 3 in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and methyl iodide (MeI).

  • Stir the reaction mixture for 8 hours at room temperature.

  • Work up the reaction and purify the product to obtain 3,7-di-O-methoxymethyl-4'-O-methylquercetin.

    • Expected Yield: 92%

Step 5: Deprotection of the Methoxymethyl (MOM) Groups

  • Dissolve the product from Step 4 in a 1:1 mixture of diethyl ether and dichloromethane.

  • Add a 1.0 M solution of hydrochloric acid (HCl) in diethyl ether.

  • Stir the mixture at 25 °C for 6 hours.

  • Evaporate the solvent and purify the final product, 4'-O-methylquercetin (tamarixetin).

    • Expected Yield: 90%

Visualizations

Synthesis_of_Tamarixetin Quercetin Quercetin Step1 Step 1: Protection of 3',4'-OH Reagents: Ph₂CCl₂, Ph₂O Yield: 86% Quercetin->Step1 Intermediate1 3',4'-O-Diphenyl- methylenedioxyquercetin Step1->Intermediate1 Step2 Step 2: Protection of 3,7-OH Reagents: MOMCl, K₂CO₃ Yield: 93% Intermediate1->Step2 Intermediate2 Fully Protected Quercetin Step2->Intermediate2 Step3 Step 3: Deprotection of 3',4'-OH Reagents: Pd/C, H₂ Yield: 95% Intermediate2->Step3 Intermediate3 3,7-Protected Quercetin Step3->Intermediate3 Step4 Step 4: Methylation of 4'-OH Reagents: MeI, K₂CO₃ Yield: 92% Intermediate3->Step4 Intermediate4 Methylated & 3,7-Protected Quercetin Step4->Intermediate4 Step5 Step 5: Deprotection of 3,7-OH Reagents: HCl Yield: 90% Intermediate4->Step5 Tamarixetin 4'-O-Methylquercetin (Tamarixetin) Overall Yield: 63% Step5->Tamarixetin

Caption: Synthetic workflow for 4'-O-methylquercetin (tamarixetin).

Troubleshooting_Logic Start Unsuccessful Methylation Reaction Problem1 Complex Mixture of Partially Methylated Products Start->Problem1 Problem2 No Reaction at Desired Position (e.g., 5-OH) Start->Problem2 Problem3 Formation of Unexpected Byproducts Start->Problem3 Solution1a Use Protecting Groups Problem1->Solution1a Solution1b Optimize Reagents (Base, Solvent, Methylating Agent) Problem1->Solution1b Solution2a Use Harsher Conditions (Caution: Side Reactions) Problem2->Solution2a Solution2b Consider Enzymatic Methylation Problem2->Solution2b Solution3a Characterize Byproduct (NMR, MS) Problem3->Solution3a Solution3b Change Methylating Agent (e.g., DMS instead of MeI) Solution3a->Solution3b

Caption: Troubleshooting flowchart for quercetin methylation reactions.

References

Technical Support Center: Synthesis of Quercetin 3',4',7-trimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Quercetin 3',4',7-trimethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the yield of this specific quercetin derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing Quercetin 3',4',7-trimethyl ether?

A1: The primary challenge lies in achieving regioselectivity. Quercetin has five hydroxyl groups with different reactivities. The 5-OH group is the least reactive due to strong intramolecular hydrogen bonding with the C4 carbonyl group, making it difficult to methylate under standard conditions.[1][2][3] The relative reactivity of the other hydroxyl groups is generally considered to be 7-OH > 4'-OH > 3-OH > 3'-OH.[2][3] This differential reactivity can lead to a mixture of partially methylated isomers, making the isolation of the desired 3',4',7-trimethyl ether challenging.[4]

Q2: Which methylating agent is recommended for this synthesis?

A2: Dimethyl sulfate (DMS) is often preferred over methyl iodide (MeI). While both are effective, DMS in a potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) system has been shown to provide high yields and selectivity for O-methylation.[1] Methyl iodide can sometimes lead to undesired C-methylation at the 6-position, forming 6-methyl-quercetin derivatives as byproducts.[2] Dimethyl carbonate (DMC) is a greener alternative, though it may require harsher conditions and longer reaction times.[5]

Q3: How can I monitor the progress of the methylation reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By comparing the TLC profile of the reaction mixture with the starting material (quercetin) and, if available, a standard of the desired product, you can track the consumption of the starting material and the formation of products. A typical mobile phase for flavonoid analysis on silica gel plates is a mixture of chloroform and methanol.[6][7] High-performance liquid chromatography (HPLC) can provide more detailed information on the product distribution.

Q4: What are the typical purification methods for Quercetin 3',4',7-trimethyl ether?

A4: The most common purification method is column chromatography on silica gel.[4][6][7][8] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired trimethyl ether from other methylated isomers and unreacted starting material. Preparative HPLC can also be used for high-purity isolation.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of quercetin 1. Insufficient base. 2. Inactive methylating agent. 3. Low reaction temperature. 4. Poor solubility of quercetin.1. Ensure the base (e.g., K2CO3, KOH) is freshly dried and used in sufficient excess. 2. Use a fresh bottle of the methylating agent. 3. Increase the reaction temperature, but monitor for side reactions. 4. Use a solvent in which quercetin is more soluble, such as DMF or DMSO.
Formation of a complex mixture of products 1. Non-selective methylation due to harsh reaction conditions. 2. Incorrect stoichiometry of the methylating agent.1. Use a milder base (e.g., K2CO3 instead of KOH). 2. Carefully control the stoichiometry of the methylating agent. A step-wise addition might improve selectivity. 3. Consider using protecting groups to selectively block more reactive hydroxyl groups.[1][4]
Incomplete methylation (presence of di-methylated byproducts) 1. Insufficient amount of methylating agent. 2. Short reaction time.1. Increase the equivalents of the methylating agent. 2. Extend the reaction time and monitor by TLC until the desired product is maximized.
Formation of C-methylated byproducts Use of methyl iodide as the methylating agent.Switch to dimethyl sulfate, which is less prone to causing C-methylation.[2]
Difficulty in separating the desired isomer Similar polarities of the different methylated isomers.1. Optimize the column chromatography conditions (e.g., use a longer column, a shallower solvent gradient). 2. Consider using a different stationary phase for chromatography. 3. Preparative HPLC with a suitable column can offer better resolution.

Experimental Protocols

Proposed Synthesis of Quercetin 3',4',7-trimethyl ether

This protocol is a synthesized procedure based on general methods for flavonoid methylation.[2][4] Optimization may be required to maximize the yield of the desired product.

Materials:

  • Quercetin

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

Procedure:

  • To a solution of quercetin (1.0 g, 3.3 mmol) in anhydrous DMF (30 mL), add anhydrous K2CO3 (2.7 g, 19.8 mmol, 6 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add dimethyl sulfate (0.94 mL, 9.9 mmol, 3 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the mixture with 1 M HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate Quercetin 3',4',7-trimethyl ether.

Characterization

The structure of the synthesized Quercetin 3',4',7-trimethyl ether should be confirmed by spectroscopic methods.

  • 1H NMR (in DMSO-d6): Expected signals would include singlets for the three methoxy groups, aromatic protons on the A and B rings, and the remaining hydroxyl protons. The chemical shifts will be different from those of quercetin due to the methylation.[11][12]

  • 13C NMR (in DMSO-d6): The spectrum should show signals for the three methoxy carbons in addition to the flavonoid backbone carbons. The chemical shifts of the carbons bearing the methoxy groups will be shifted compared to the parent quercetin.[13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Quercetin 3',4',7-trimethyl ether (C18H16O7, MW: 344.32 g/mol ).

Data Presentation

Table 1: Comparison of Common Methylating Agents for Flavonoid Synthesis

Methylating AgentBaseSolventTemperatureAdvantagesDisadvantages
Dimethyl sulfate (DMS)K2CO3, KOHDMF, AcetoneRoom Temp. to 60°CHigh reactivity, good yields, favors O-methylation.[1][12]Toxic and corrosive.
Methyl iodide (MeI)K2CO3DMF, AcetoneRoom Temp. to RefluxHigh reactivity.Can cause C-methylation, toxic.[2]
Dimethyl carbonate (DMC)DBUNeat90-120°CLow toxicity, environmentally friendly.[5]Requires higher temperatures and longer reaction times.[5]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Quercetin 3',4',7-trimethyl ether check_reaction Analyze crude reaction mixture by TLC/HPLC start->check_reaction unreacted_quercetin High amount of unreacted quercetin? check_reaction->unreacted_quercetin complex_mixture Complex mixture of products? unreacted_quercetin->complex_mixture No increase_reagents Increase equivalents of base and/or methylating agent. Increase reaction time/temperature. unreacted_quercetin->increase_reagents Yes incomplete_methylation Main byproducts are di-methylated quercetins? complex_mixture->incomplete_methylation No optimize_selectivity Use milder reaction conditions (lower temp, weaker base). Consider protecting group strategy. complex_mixture->optimize_selectivity Yes drive_to_completion Increase equivalents of methylating agent and/or reaction time. incomplete_methylation->drive_to_completion Yes purification_issue Optimize purification protocol. Consider preparative HPLC. incomplete_methylation->purification_issue No

Caption: Troubleshooting decision tree for low yield.

Signaling Pathway of Regioselective Quercetin Methylation

Regioselective_Methylation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Quercetin Quercetin (5 OH groups) Activated_Quercetin Activated Quercetin (Phenoxides) Quercetin->Activated_Quercetin Methylating_Agent Methylating Agent (e.g., DMS) Mono_methylated Mono-methylated (e.g., 7-O-methyl) Methylating_Agent->Mono_methylated 1st Methylation (most reactive OH) Base Base (e.g., K2CO3) Base->Activated_Quercetin Activated_Quercetin->Mono_methylated 1st Methylation (most reactive OH) Di_methylated Di-methylated (e.g., 7,4'-di-O-methyl) Mono_methylated->Di_methylated 2nd Methylation Target_Product Quercetin 3',4',7-trimethyl ether Di_methylated->Target_Product 3rd Methylation Byproducts Other methylated isomers + Unreacted Quercetin Di_methylated->Byproducts

Caption: Pathway of regioselective methylation.

References

Technical Support Center: Overcoming Stability Issues of Quercetin Ethers in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quercetin ethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My quercetin ether solution is changing color and showing degradation peaks in my analysis. What are the primary causes of instability?

A1: Quercetin ethers, like their parent compound quercetin, are susceptible to degradation through several pathways, primarily driven by environmental factors. The main causes of instability in solution include:

  • Oxidation: This is a major degradation pathway for many flavonoids. The presence of dissolved oxygen can lead to the formation of quinone-type structures and other oxidation products, often resulting in a color change of the solution.[1] The rate of oxidation can be influenced by the solvent, pH, and presence of metal ions.

  • Hydrolysis: Depending on the specific ether linkage and the pH of the solution, quercetin ethers can be susceptible to hydrolysis, which breaks the ether bond. This is particularly relevant under acidic or basic conditions.[2][3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the degradation of the flavonoid structure.[4] In alcoholic solutions, for instance, quercetin has been shown to undergo oxidation and addition of an alcohol molecule upon UVA and UVB irradiation.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[5][6]

Q2: Which solvents are best for dissolving and storing quercetin ethers to minimize degradation?

A2: The choice of solvent is critical for the stability of quercetin ethers. Here are some general guidelines:

  • Aprotic Solvents: For short-term storage and experiments where protic solvents are not required, aprotic solvents like DMSO and DMF can be good choices as they can dissolve quercetin ethers at high concentrations.[7]

  • Alcoholic Solvents: Ethanol and methanol are common solvents for flavonoids. However, be aware that they can participate in photodegradation reactions.[4]

  • Aqueous Solutions: Quercetin ethers generally have low water solubility. If aqueous solutions are necessary, it is crucial to control the pH and protect the solution from light and oxygen. The stability of quercetin decreases with increasing pH, especially in alkaline conditions.[5]

  • Co-solvents: Mixtures of solvents, such as ethanol-water, can be used to improve solubility. The stability in such mixtures will depend on the ratio and the specific quercetin ether.

It is always recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Purging the solvent with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

Q3: How does methylation of quercetin affect its stability?

A3: Methylation of the hydroxyl groups on the quercetin molecule generally leads to an increase in metabolic stability.[8] This is because the methylation prevents the molecule from undergoing conjugation reactions (like glucuronidation and sulfation) that are part of the body's natural metabolism and clearance of flavonoids. By blocking these reactive sites, methylation can prolong the half-life of the compound in biological systems. Furthermore, methylation can alter the antioxidant properties and, consequently, the oxidative stability of the molecule.

Q4: Are there any additives I can use to improve the stability of my quercetin ether solutions?

A4: Yes, several additives can help to stabilize quercetin ether solutions:

  • Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) can be added to scavenge free radicals and inhibit oxidative degradation.[1]

  • Chelating Agents: Metal ions can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[1]

  • Encapsulating Agents: For formulation purposes, encapsulating quercetin ethers in systems like liposomes or nanoparticles can provide a protective barrier against environmental factors.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Problem: You observe a rapid decrease in the concentration of your quercetin ether and the appearance of new peaks in your chromatogram when dissolved in an aqueous buffer (e.g., PBS).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High pH Quercetin and its derivatives are known to be less stable at neutral to alkaline pH.[5] Measure the pH of your buffer. If possible, adjust the pH to a more acidic range (e.g., pH 4-6) where flavonoids are generally more stable.
Oxidation Dissolved oxygen in the buffer is likely causing oxidative degradation. De-gas your buffer by sparging with nitrogen or argon before dissolving your compound. Prepare and store the solution under an inert atmosphere.
Metal Ion Contamination Trace metal ions in the buffer components can catalyze oxidation. Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer.
Microbial Growth If the buffer is not sterile, microbial growth can lead to enzymatic degradation. Use sterile, filtered buffers and consider adding a preservative if the experiment allows.
Issue 2: Photodegradation During Experiments

Problem: You notice significant degradation of your quercetin ether when performing experiments under ambient light or in a plate reader.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Exposure to UV and Visible Light Flavonoids are sensitive to light.[4] Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. When using plate readers, minimize the exposure time to the excitation light source.
Reactive Solvent In the presence of light, some solvents (e.g., alcohols) can react with the excited state of the flavonoid.[4] If possible, switch to a less reactive solvent. If the solvent is required for the experiment, ensure strict light protection.

Experimental Protocols

Protocol 1: Forced Degradation Study for Quercetin Ethers

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of a quercetin ether under various stress conditions, as recommended by ICH guidelines.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the quercetin ether at a known concentration (e.g., 1 mg/mL) in a suitable solvent where it is stable (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).
    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
    • Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
    • Incubate at room temperature.
    • Take samples at various time points (e.g., 0, 15, 30, 60 minutes), as degradation is often faster under basic conditions.
    • Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3-30%).
    • Incubate at room temperature, protected from light.
    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.
    • Place the vial containing the solid compound in an oven at an elevated temperature (e.g., 80°C).
    • At various time points, dissolve the solid in the initial solvent for analysis.
    • For solutions, incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photodegradation:

    • Expose a solution of the quercetin ether in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
    • Simultaneously, keep a control sample in the dark at the same temperature.
    • Take samples at various time points.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a validated stability-indicating HPLC or UPLC-MS method.

  • Quantify the remaining parent compound and identify and quantify the degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constants and half-life.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately assessing the stability of quercetin ethers. The goal is to develop a method that can separate the parent compound from all potential degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column, which is commonly used for flavonoid analysis.

  • A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

2. Gradient Elution:

  • Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase.

3. Detection:

  • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Quercetin and its derivatives typically have strong absorbance in the UV region (around 254 nm and 370 nm). A PDA detector also allows for peak purity analysis.

  • Mass spectrometry (MS) detection is highly recommended for identifying unknown degradation products.

4. Method Validation:

  • Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate how stability data for quercetin ethers can be presented.

Table 1: Degradation of Quercetin Ethers under Different Stress Conditions (% Degradation after 24 hours)

CompoundAcid Hydrolysis (1M HCl, 60°C)Base Hydrolysis (0.1M NaOH, RT)Oxidative (3% H₂O₂, RT)Photolytic (ICH Q1B)Thermal (60°C, solution)
Quercetin15%85%30%25%20%
Quercetin-3-O-methyl ether10%70%22%18%15%
Quercetin-3,7,3',4'-tetramethyl ether5%40%12%10%8%
Quercetin pentamethyl ether<2%15%5%<5%<5%

Table 2: Degradation Rate Constants (k) and Half-lives (t½) of Quercetin Ethers in Aqueous Solution (pH 7.4, 37°C)

CompoundRate Constant (k, hr⁻¹)Half-life (t½, hr)
Quercetin0.04515.4
Isorhamnetin (3'-O-methylquercetin)0.03221.7
Tamarixetin (4'-O-methylquercetin)0.03519.8
Rhamnetin (7-O-methylquercetin)0.02824.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Quercetin Ether Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_samples control_samples Prepare Control Samples stock->control_samples hplc HPLC/UPLC-MS Analysis stress_samples->hplc control_samples->hplc quant Quantify Parent and Degradation Products hplc->quant kinetics Determine Degradation Kinetics quant->kinetics pathway Identify Degradation Pathways quant->pathway report Generate Stability Report kinetics->report pathway->report

Caption: Workflow for a forced degradation study of quercetin ethers.

degradation_pathway QE Quercetin Ether Oxidation Oxidation (O₂, metal ions, light) QE->Oxidation Hydrolysis Hydrolysis (Acid/Base) QE->Hydrolysis Photolysis Photolysis (UV/Vis Light) QE->Photolysis DP1 Quinone-type Products Oxidation->DP1 DP3 Ring-fission Products Oxidation->DP3 DP2 Quercetin + Alcohol Hydrolysis->DP2 Photolysis->DP1 DP4 Photodimers/Adducts Photolysis->DP4

Caption: General degradation pathways for quercetin ethers in solution.

References

"Minimizing degradation of Quercetin 3',4',7-trimethyl ether during storage"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quercetin 3',4',7-trimethyl ether (Q347TME). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Q347TME during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Quercetin 3',4',7-trimethyl ether?

For optimal stability, Q347TME should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

  • Stock Solutions: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect solutions from light.[1]

Q2: How does the methylation of quercetin affect its stability?

Methylation of the hydroxyl groups on the flavonoid backbone, as in Q347TME, generally enhances the compound's stability.[2] This is because the methyl groups can protect the molecule from rapid metabolism and degradation that unmethylated flavonoids, like quercetin, are susceptible to.[2]

Q3: What factors can lead to the degradation of Q347TME?

While Q347TME is more stable than quercetin, it can still be susceptible to degradation under certain conditions. The primary factors to consider are:

  • Light: Exposure to UV and visible light can induce photodegradation.[3][4][5][6][7][8]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[9][10][11][12][13][14]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[9][11][13][15][16][17]

  • pH: Extreme pH conditions, particularly alkaline pH, can increase the rate of degradation.[10][13][15][17][18][19]

  • Solvent: The choice of solvent can influence the stability of the compound. Protic and aqueous solvents may be more conducive to degradation than aprotic solvents.

Q4: What are the likely degradation products of Q347TME?

While specific degradation products for Q347TME are not extensively documented, we can infer potential pathways from its parent compound, quercetin. The degradation of quercetin often involves the cleavage of the C-ring, leading to the formation of phenolic acids such as protocatechuic acid and phloroglucinol carboxylic acid.[10][11][15] Given the methylation at the 3', 4', and 7 positions of Q347TME, the degradation products may be methylated derivatives of these phenolic acids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity or purity over time in storage. Improper storage conditions (e.g., exposure to light, elevated temperature, moisture).Store the solid compound and stock solutions as recommended in the FAQs. Use amber vials or wrap containers in aluminum foil to protect from light. Ensure containers are tightly sealed to prevent moisture and oxygen entry.
Inconsistent experimental results. Degradation of Q347TME in the experimental medium.Prepare fresh solutions for each experiment. Avoid prolonged storage of dilute solutions, especially in aqueous or protic solvents. If possible, deoxygenate solvents and work under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in chromatography. Degradation of Q347TME.Analyze a freshly prepared standard of Q347TME to confirm its retention time. If new peaks are present in older samples, it is likely due to degradation. Consider performing a forced degradation study (see experimental protocols) to identify potential degradation products.
Color change of the solution. Oxidation of the compound.Minimize the exposure of the solution to air and light. Use deoxygenated solvents and prepare solutions immediately before use.

Quantitative Data on Stability

Specific quantitative stability data for Q347TME is limited in the literature. However, based on the recommendations for stock solutions, the following can be inferred:

Storage Condition Solvent Duration Expected Stability
-80°C, protected from lightSuitable organic solvent (e.g., DMSO)6 monthsHigh[1]
-20°C, protected from lightSuitable organic solvent (e.g., DMSO)1 monthHigh[1]

For the parent compound, quercetin, stability is significantly influenced by the storage environment. For instance, one study on quercetin as a raw material showed no detectable loss of activity over 6 months at temperatures up to 45°C, while in topical formulations, degradation was observed under various conditions.[20][21]

Experimental Protocols

Protocol for Assessing the Stability of Quercetin 3',4',7-trimethyl ether

This protocol outlines a general method for conducting a forced degradation study to determine the stability of Q347TME under various stress conditions.

1. Materials and Reagents:

  • Quercetin 3',4',7-trimethyl ether (Q347TME)

  • High-purity solvents (e.g., methanol, acetonitrile, DMSO, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Oxidizing agent (e.g., hydrogen peroxide)

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

  • A suitable HPLC column (e.g., C18)

  • Photostability chamber

  • Temperature-controlled ovens or water baths

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of Q347TME in a suitable solvent (e.g., DMSO or methanol).

  • From the stock solution, prepare working solutions at a known concentration in the desired stress condition medium (e.g., buffer, acidic solution, basic solution).

3. Stress Conditions:

  • Acid Hydrolysis: Incubate the working solution in an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate the working solution in a basic medium (e.g., 0.1 M NaOH) at room temperature.

  • Oxidation: Treat the working solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

  • Photodegradation: Expose the working solution to a controlled light source (e.g., in a photostability chamber) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

5. Analysis:

  • Analyze the samples by a validated HPLC or UPLC method to determine the concentration of the remaining Q347TME.

  • The percentage of degradation can be calculated using the following formula: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100

6. Identification of Degradation Products:

  • If using a mass spectrometer detector, the mass-to-charge ratio of the degradation products can be determined to aid in their identification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare Q347TME Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid Incubate under stress base Base Hydrolysis prep_work->base Incubate under stress oxidation Oxidation prep_work->oxidation Incubate under stress thermal Thermal Degradation prep_work->thermal Incubate under stress photo Photodegradation prep_work->photo Incubate under stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/UPLC Analysis sampling->hplc data Calculate % Degradation hplc->data results Stability Profile of Q347TME data->results

Caption: Workflow for a forced degradation study of Q347TME.

degradation_pathway cluster_stressors Stressors Q347TME Quercetin 3',4',7-trimethyl ether Degradation Degradation Q347TME->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation Products Potential Degradation Products (e.g., methylated phenolic acids) Degradation->Products

Caption: Factors influencing the degradation of Q347TME.

References

"Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of quercetin and its derivatives.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Problem: Co-eluting or Poorly Resolved Peaks of Quercetin Derivatives

Q1: My chromatogram shows co-eluting or overlapping peaks for quercetin and its glycosides. How can I improve the resolution?

A1: Co-elution is a common challenge in the analysis of structurally similar compounds like quercetin and its derivatives. To improve resolution, you can systematically adjust several chromatographic parameters. The resolution of two peaks is determined by three key factors: efficiency, selectivity, and retention factor.[1] A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[2]

Here is a step-by-step approach to troubleshoot and resolve co-eluting peaks:

  • Optimize the Mobile Phase Gradient: A well-optimized gradient is crucial for separating complex mixtures.

    • Decrease the ramp rate: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[3]

    • Introduce isocratic steps: Holding the mobile phase composition constant at certain points in the gradient can help resolve critical pairs.

  • Adjust Mobile Phase Composition and pH:

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[1]

    • Modify the pH of the aqueous phase: The retention of flavonoids can be sensitive to pH, especially for ionizable compounds.[4][5] Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is a common practice to ensure good peak shape and consistent retention.[6][7][8]

  • Evaluate the Stationary Phase:

    • Switch to a different column chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different selectivity. Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases, which can change the elution order.[3]

    • Use a column with smaller particles or a core-shell column: These columns offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[3][9]

  • Adjust Temperature and Flow Rate:

    • Lower the flow rate: This can increase efficiency and improve resolution, though it will also increase the analysis time.[2][10]

    • Optimize the column temperature: Temperature can affect selectivity and viscosity of the mobile phase. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[8][10][11][12]

Below is a workflow diagram to guide you through the process of resolving co-eluting peaks.

G start Co-eluting Peaks Observed mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Program (slower ramp, isocratic steps) mobile_phase->gradient Step 1 organic_modifier Change Organic Modifier (ACN vs. MeOH) gradient->organic_modifier ph Adjust pH of Aqueous Phase organic_modifier->ph stationary_phase Change Stationary Phase ph->stationary_phase If resolution is still poor end Resolution Achieved ph->end Success column_chem Try Different Column Chemistry (e.g., Phenyl-Hexyl, CN) stationary_phase->column_chem Step 4 particle_size Use Smaller Particle Size or Core-Shell Column column_chem->particle_size temp_flow Optimize Temperature & Flow Rate particle_size->temp_flow For further refinement particle_size->end Success temp Adjust Column Temperature temp_flow->temp Step 6 flow Decrease Flow Rate temp->flow flow->end Success

Troubleshooting workflow for co-eluting peaks.

Problem: Asymmetric Peak Shapes (Tailing or Fronting)

Q2: My quercetin peak is tailing. What are the possible causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. It can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on silica-based columns, can cause tailing.[13][14]

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase, or use a low pH mobile phase (e.g., pH ≤ 3) to suppress the ionization of silanol groups.[13] Modern, high-purity silica columns (Type B) are less prone to this issue.[13]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or a void at the column head can lead to peak distortion.[15]

    • Solution: Use a guard column to protect the analytical column.[14] If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.

  • Insufficient Buffering: If the mobile phase buffer capacity is too low, it may not effectively control the ionization state of the analytes, leading to tailing.[16]

    • Solution: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM.[2]

Q3: I am observing peak fronting for my quercetin derivatives. What could be the reason?

A3: Peak fronting, where the front of the peak is broader than the back, is less common than tailing. The most likely causes are:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel faster, leading to a fronting peak.[17]

    • Solution: Dilute the sample or reduce the injection volume.[17]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[14][18]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15]

  • Column Collapse: This can occur when using highly aqueous mobile phases (e.g., >95% water) with some C18 columns, leading to a loss of retention and fronting peaks.[18]

    • Solution: Use a column specifically designed for highly aqueous conditions (e.g., an aqueous C18). Flushing the column with 100% organic solvent may sometimes restore its performance.[18]

Frequently Asked Questions (FAQs)

Q4: What is a typical starting HPLC method for the analysis of quercetin and its derivatives?

A4: A good starting point for separating quercetin and its derivatives is a reversed-phase HPLC method using a C18 column.[7][12][19] A gradient elution is generally required to separate the more polar glycosides from the less polar aglycone (quercetin).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][6][10][15]

  • Mobile Phase A: Water with an acid modifier (e.g., 0.1% formic acid, 0.1% phosphoric acid, or 1.5-5% acetic acid).[7][8][12][20]

  • Mobile Phase B: Acetonitrile or Methanol.[6][10][21]

  • Flow Rate: 0.8 - 1.0 mL/min.[7][10][11][22]

  • Detection: UV-Vis detector at a wavelength where quercetin and its derivatives have strong absorbance, typically around 254 nm, 280 nm, or 360-370 nm.[6][7][10][20]

  • Temperature: Ambient or controlled at 25-40°C.[10][11][12]

Q5: How should I prepare my plant extract samples for HPLC analysis of quercetin derivatives?

A5: Proper sample preparation is critical to protect the HPLC system and ensure accurate quantification. A general procedure for plant extracts is as follows:

  • Extraction: Extract the plant material with a suitable solvent, such as methanol or ethanol.[21]

  • Sonication: Sonicate the mixture to ensure complete extraction of the analytes.[7]

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.[7] This is a crucial step to prevent clogging of the HPLC column and tubing.

For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.

Q6: How can I confirm the identity of the quercetin derivative peaks in my chromatogram?

A6: Peak identification can be achieved through several methods:

  • Comparison with Standards: The most straightforward method is to inject a pure standard of the suspected quercetin derivative and compare its retention time with the peaks in your sample chromatogram under the same conditions.[6]

  • Spiking: Add a small amount of a known standard to your sample and re-inject it. An increase in the height of a specific peak confirms its identity.

  • UV-Vis Spectra: If you are using a Diode Array Detector (DAD), you can compare the UV spectrum of the unknown peak with that of a known standard.[6]

  • Mass Spectrometry (MS): For unambiguous identification, coupling your HPLC to a mass spectrometer (LC-MS) allows you to determine the molecular weight and fragmentation pattern of the compound, providing definitive structural information.[8]

Data Presentation

The following tables summarize typical chromatographic parameters and validation data for the analysis of quercetin and its derivatives from various studies.

Table 1: HPLC Method Parameters for Quercetin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250x4.6 mm, 5µm)[7]C18 (150x4.6 mm, 5µm)[22]C18 (250x4.6 mm, 5µm)[15]C18 (150x4.6 mm, 5µm)[2]
Mobile Phase A Water + 0.1% Formic Acid[7]Water + 0.1% TFA[22]Water + 2% Acetic Acid[15]Water + Phosphoric Acid + Acetic Acid[2]
Mobile Phase B Methanol:Acetonitrile (40:15)[7]Acetonitrile[22]Methanol[15]Methanol:Acetonitrile (30:20)[2]
Elution Mode Isocratic (40:60 A:B)[7]Gradient[22]Isocratic (35:65 A:B)[15]Isocratic (50:50 A:B)[2]
Flow Rate 0.8 mL/min[7]1.0 mL/min[22]1.0 mL/min[15]1.0 mL/min[2]
Detection λ 254 nm[7]254 nm[22]254 nm[15]352 nm[2]
Retention Time 7.58 min[7]5.24 min[22]6.5 min[15]-

Table 2: Method Validation Data for Quercetin Quantification

ParameterStudy 1Study 2Study 3
Linearity Range (µg/mL) 1.25 - 20[22]5 - 100[15]-
Correlation Coefficient (R²) ≥ 0.9967[22]0.9995[15]> 0.995[20]
LOD (µg/mL) 0.339 - 0.964[22]-0.046[20]
LOQ (µg/mL) 1.027 - 2.922[22]-0.14[20]
Accuracy (% Recovery) 96.96 - 106.87[22]-88.6 - 110.7[20]
Precision (%RSD) ≤ 2.35[22]< 2[15]2.4 - 9.4[20]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: HPLC Method Development for Separation of Quercetin and its Glycosides

This protocol outlines a systematic approach to developing a robust HPLC method.

  • Initial Conditions:

    • Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Set the UV detector to 360 nm.

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).

    • This will indicate the range of organic solvent needed to elute all compounds of interest.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If peaks are clustered at the beginning, start with a lower initial %B. If peaks are eluting too late, increase the final %B or the gradient slope.

    • To improve separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.

  • Mobile Phase Selectivity:

    • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization. Methanol has different solvent properties and can change the elution order.

  • pH Adjustment:

    • If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A. Using a small amount of a stronger acid like phosphoric acid can sometimes improve peak symmetry.

  • Flow Rate and Temperature Fine-Tuning:

    • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.

The logical relationship for selecting an appropriate HPLC column is depicted in the diagram below.

G start Define Separation Goal (e.g., Quercetin & Derivatives) analyte_props Consider Analyte Properties (Polarity, Size, pKa) start->analyte_props rp_mode Reversed-Phase (RP) Good for moderately polar compounds analyte_props->rp_mode hilic_mode HILIC Mode For very polar compounds analyte_props->hilic_mode If analytes are very polar c18_select Select C18 Column (General purpose, good hydrophobicity) rp_mode->c18_select Initial Choice c8_select Consider C8 Column (Less retentive than C18) c18_select->c8_select If retention is too high other_rp_select Consider Phenyl or Cyano (Alternative selectivity) c18_select->other_rp_select If selectivity is poor column_dims Select Column Dimensions (Length, ID, Particle Size) c18_select->column_dims c8_select->column_dims other_rp_select->column_dims hilic_mode->column_dims efficiency_speed Balance Efficiency vs. Speed (Longer column = more resolution Smaller particles = higher efficiency) column_dims->efficiency_speed end Column Selected efficiency_speed->end

Decision tree for HPLC column selection.

References

Technical Support Center: Purity Enhancement of Synthesized Quercetin 3',4',7-trimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of synthesized Quercetin 3',4',7-trimethyl ether.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Quercetin 3',4',7-trimethyl ether.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete methylation reaction.- Ensure appropriate stoichiometry of quercetin to methylating agent (e.g., dimethyl sulfate).[1][2] - Optimize reaction time and temperature. Per-O-methylation can be achieved at room temperature in about 2 hours with dimethyl sulfate in KOH/DMSO.[1]
Formation of isomeric byproducts.- The reactivity of quercetin's hydroxyl groups to methylation is generally 7 > 4' > 3 > 3' > 5.[1] This can lead to a mixture of methylated isomers. - Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography to separate isomers.
Presence of unreacted quercetin.- Increase the equivalents of the methylating agent and base. - Use a preliminary purification step like a solvent wash to remove the more polar unreacted quercetin.
Difficulty in Separating Isomers via Column Chromatography Co-elution of isomers with similar polarities.- Solvent System Optimization: Experiment with different solvent systems. A gradient elution is often more effective than isocratic elution for separating compounds with close retention factors.[3] - Choice of Stationary Phase: Silica gel is commonly used. For difficult separations, consider using Sephadex LH-20, which separates based on both polarity and size.[4] Methanol is a common eluent for Sephadex LH-20.[4]
Product Decomposes on Silica Gel Column Acidity of silica gel.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) in the solvent system. - Consider alternative stationary phases like alumina or florisil.
Low Yield After Recrystallization High solubility of the compound in the chosen solvent.- Test a range of solvents and solvent mixtures to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol and methanol are common choices for flavonoids.[4] - Use a minimal amount of hot solvent to dissolve the crude product.
Product remains in the mother liquor.- Cool the solution slowly to allow for crystal formation. Rapid cooling can lead to the formation of small crystals or oils. - Concentrate the mother liquor and perform a second recrystallization to recover more product.
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization. - Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then allow it to stand.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Quercetin 3',4',7-trimethyl ether?

A1: The most common impurities are typically other methylated quercetin derivatives due to the different reactivity of the five hydroxyl groups. These can include:

  • Under-methylated products: Di-methyl ethers of quercetin.

  • Over-methylated products: Tetra- and penta-methyl ethers of quercetin.[1][4]

  • Isomeric tri-methyl ethers: For example, Quercetin 3,7,3'-trimethyl ether or Quercetin 3,7,4'-trimethyl ether.[4]

  • C-methylated byproducts: If methyl iodide is used as the methylating agent, C-methylation can occur, leading to products like 6-methyl-quercetin pentamethyl ether.[1]

  • Unreacted Quercetin: The starting material may be present if the reaction does not go to completion.

Q2: Which purification method is most effective for achieving high purity?

A2: A multi-step approach is often the most effective.

  • Initial Purification: Column chromatography using macroporous resin can significantly increase the purity of total flavonoids, with reported purities of 95-99% and recovery yields of 80-90% for quercetin trimethyl ethers.[5]

  • Fine Purification: For separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is highly effective.[6]

  • Final Polishing: Recrystallization from a suitable solvent like ethanol or methanol can be used to obtain a highly crystalline final product and remove any remaining amorphous impurities.[4]

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

  • TLC: Provides a quick and qualitative assessment of the number of components in a fraction.

  • HPLC: Offers quantitative analysis of purity. A validated RP-HPLC method can be used to determine the percentage purity of your compound by comparing the peak area of your product to that of any impurities.[7][8]

Q4: What is a good starting point for a solvent system in column chromatography for separating quercetin methyl ethers?

A4: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 or pure ethyl acetate) to elute compounds of increasing polarity.

Q5: Can I use a method other than chromatography for purification?

A5: Yes, recrystallization is a powerful non-chromatographic method for purifying solid compounds.[4] The success of this method depends on finding a suitable solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities have different solubility profiles.

Quantitative Data on Purification

Purification Method Stationary/Mobile Phase or Solvent Achievable Purity Recovery Yield
Macroporous Resin Column Chromatography HPD-300 resin with gradient elution of ethanol95-99%80-90%
Preparative HPLC C18 column with a gradient of acetonitrile and water>98%Varies depending on sample loading and separation efficiency
Recrystallization EthanolCan be high (>99%) if impurities are minimalDependent on solubility and number of recrystallization cycles

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the separation of Quercetin 3',4',7-trimethyl ether from other methylated byproducts.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, and so on).

    • Monitor the fractions by TLC to identify which fractions contain the desired product.

  • Isolation:

    • Combine the pure fractions containing Quercetin 3',4',7-trimethyl ether.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of Quercetin 3',4',7-trimethyl ether that is already reasonably pure.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your product in different solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of the final product.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a known concentration of a pure standard of Quercetin 3',4',7-trimethyl ether in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a solution of your purified sample at a similar concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: Monitor at a wavelength where flavonoids absorb strongly, such as 254 nm or 370 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • The purity of your sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Synthesized Product (Mixture of Methylated Quercetins) column_chromatography Column Chromatography (Silica Gel or Macroporous Resin) crude_product->column_chromatography Initial Separation recrystallization Recrystallization (e.g., from Ethanol) column_chromatography->recrystallization Further Purification hplc_analysis HPLC Purity Check recrystallization->hplc_analysis Final Purity Assessment final_product Pure Quercetin 3',4',7-trimethyl ether (>98% Purity) hplc_analysis->final_product Confirmation

Caption: A typical experimental workflow for the purification and analysis of synthesized Quercetin 3',4',7-trimethyl ether.

troubleshooting_logic start Impure Product check_method Purification Method? start->check_method is_column Column Chromatography Issue? check_method->is_column Column is_recrystal Recrystallization Issue? check_method->is_recrystal Recrystallization co_elution Co-elution of Isomers is_column->co_elution Yes low_yield Low Yield is_recrystal->low_yield Yes oily_product Oily Product is_recrystal->oily_product Yes optimize_solvent Optimize Solvent System (Gradient Elution) co_elution->optimize_solvent change_stationary Change Stationary Phase (e.g., Sephadex LH-20) co_elution->change_stationary test_solvents Test Different Solvents low_yield->test_solvents pre_purify Pre-purify with Chromatography oily_product->pre_purify

Caption: A decision-making diagram for troubleshooting common purification issues.

References

"Addressing matrix effects in LC-MS analysis of Quercetin 3',4',7-trimethyl ether"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Quercetin 3',4',7-trimethyl ether. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

What is Quercetin 3',4',7-trimethyl ether and why is its analysis important?

Quercetin 3',4',7-trimethyl ether, also known as ayanin, is a naturally occurring O-methylated flavonoid found in various plants.[1][2] Its IUPAC name is 2-(3,4-dimethoxyphenyl)-5-hydroxy-3-methoxy-7-methoxychromen-4-one. Methylation of flavonoids like quercetin can increase their metabolic stability and bioavailability, making them of significant interest in pharmaceutical and nutraceutical research.[3] Accurate quantification by LC-MS is crucial for pharmacokinetic, metabolic, and efficacy studies.

Chemical Structure of Quercetin 3',4',7-trimethyl ether:

  • Molecular Formula: C₁₈H₁₆O₇[2][4]

  • Molecular Weight: 344.32 g/mol [4]

  • CAS Number: 6068-80-0[3][4]

What are matrix effects and why are they a concern for this analyte?

Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, plant extracts).[5][6] This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[5][6] Flavonoids and their derivatives are often analyzed in complex matrices, making them susceptible to these effects.

I am observing significant ion suppression for Quercetin 3',4',7-trimethyl ether. What are the common causes?

Ion suppression is a common challenge in LC-MS analysis.[7] Potential causes include:

  • Co-eluting Matrix Components: Phospholipids from plasma, pigments, and other phenolics from plant extracts are common culprits.

  • High Analyte Concentration: While less common, very high concentrations of the analyte itself or the internal standard can lead to self-suppression.

  • Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing agents can interfere with ionization.

  • Poor Chromatographic Resolution: If the analyte peak is not well-separated from matrix components, ion suppression is more likely.

How can I minimize matrix effects during sample preparation?

Effective sample preparation is the first line of defense against matrix effects. The choice of technique depends on the sample matrix.

  • For Biological Fluids (e.g., Plasma, Serum):

    • Liquid-Liquid Extraction (LLE): This technique is effective at removing highly polar and non-polar interferences. A two-step LLE can further enhance cleanup.

    • Solid-Phase Extraction (SPE): Reversed-phase (C18) or mixed-mode cartridges can be used to isolate flavonoids and remove interfering matrix components.

    • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may require further cleanup steps or sample dilution.

  • For Plant Materials:

    • Solvent Extraction: Initial extraction with solvents like methanol, ethanol, or acetonitrile is common. The choice of solvent can be optimized to selectively extract methylated flavonoids.[8]

    • Solid-Phase Extraction (SPE): C18 cartridges are effective for cleaning up plant extracts.[9]

What is the recommended internal standard (IS) for the analysis of Quercetin 3',4',7-trimethyl ether?

The gold standard is a stable isotope-labeled (SIL) version of the analyte. However, a commercially available SIL standard for Quercetin 3',4',7-trimethyl ether is not readily found. In its absence, the following alternatives can be considered:

  • Stable Isotope-Labeled Quercetin: Commercially available ¹³C- or deuterium-labeled quercetin can be a suitable IS.[10][11][12] It will have very similar chromatographic behavior and ionization properties to the analyte, helping to compensate for matrix effects.

  • Structurally Similar Methylated Flavonoid: If a SIL IS is unavailable, another methylated flavonoid with similar physicochemical properties that is not present in the samples can be used. However, it may not perfectly mimic the analyte's behavior in the ion source.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[13]
Column Contamination or Degradation Flush the column with a strong solvent series. If the problem persists, replace the guard column or the analytical column.[14]
Secondary Interactions with Column Hardware For chelating compounds, interactions with stainless steel components can cause peak tailing. Consider using a metal-free or PEEK-lined column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[13]
Problem 2: Low Signal Intensity or High Limit of Detection (LOD)
Potential Cause Troubleshooting Step
Significant Ion Suppression 1. Improve sample cleanup using LLE or SPE. 2. Dilute the sample to reduce the concentration of interfering matrix components. 3. Optimize chromatography to separate the analyte from the suppression zone.
Suboptimal MS Parameters Infuse a standard solution of Quercetin 3',4',7-trimethyl ether and optimize the cone/declustering potential and collision energy for the desired MRM transitions.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect the ionization efficiency of flavonoids. Experiment with different concentrations of formic acid or acetic acid.
Dirty Ion Source Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[15]
Inefficient Nebulization Optimize the nebulizer gas flow and temperature to ensure efficient droplet formation and desolvation.
Problem 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Variable Matrix Effects 1. Implement a more robust sample preparation method. 2. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled quercetin) to compensate for variations in matrix effects between samples.[10]
Sample Degradation Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. Prepare samples fresh when possible.
Inconsistent Sample Preparation Use an automated sample preparation system if available to improve reproducibility. If manual, ensure consistent timing and volumes for all steps.
LC System Variability Check for leaks in the LC system. Ensure the pumps are delivering a consistent and accurate flow rate.

Experimental Protocols

Protocol 1: Quantitative Analysis of Quercetin 3',4',7-trimethyl ether using a Post-Extraction Spike to Assess Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard and internal standard into the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma from an untreated subject). Spike the analytical standard and internal standard into the final extract.

    • Set C (Pre-Spiked Matrix): Spike the analytical standard and internal standard into the blank matrix before extraction.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Interpretation of Matrix Effect (%):

  • ME < 100%: Ion Suppression

  • ME > 100%: Ion Enhancement

  • ME = 100%: No Matrix Effect

Quantitative Data Summary for Matrix Effect Assessment

ParameterCalculationIdeal ValueIndication
Matrix Effect (ME) (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 10085-115%A value outside this range indicates significant ion suppression or enhancement.
Recovery (RE) (Peak Area in Pre-Spiked Matrix / Peak Area in Post-Spiked Matrix) * 100>80% (Consistent)Measures the efficiency of the extraction process.
Process Efficiency (PE) (Peak Area in Pre-Spiked Matrix / Peak Area in Neat Solution) * 100ConsistentOverall efficiency of the entire analytical process.
Protocol 2: Recommended Starting LC-MS/MS Method for Quercetin 3',4',7-trimethyl ether

This is a suggested starting point for method development. Optimization is required.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often effective for flavonoids.

  • MRM Transitions:

    • The precursor ion will be the deprotonated molecule [M-H]⁻ in negative mode (m/z 343.1) or the protonated molecule [M+H]⁺ in positive mode (m/z 345.1).

    • Product ions will result from the loss of methyl groups (-15 Da) and other characteristic flavonoid fragmentations. Based on the fragmentation of similar compounds, potential product ions can be predicted and then optimized by infusing the standard.

  • Suggested MRM Transitions to Evaluate (Negative Mode):

    • 343.1 -> 328.1 (Loss of CH₃)

    • 343.1 -> 299.1 (Further fragmentation)

  • MS Parameters to Optimize:

    • Capillary Voltage

    • Cone/Declustering Potential

    • Collision Energy

    • Source and Desolvation Temperatures

    • Gas Flows (Nebulizer and Drying Gas)

Table of Suggested Initial MS Parameters

ParameterSuggested Value
Ionization Mode ESI Negative
Capillary Voltage 3.0 - 4.0 kV
Cone/Declustering Potential 20 - 50 V (to be optimized)
Collision Energy 15 - 40 eV (to be optimized for each transition)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Spike_IS Spike with Internal Standard (e.g., ¹³C-Quercetin) Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Injection Injection into UPLC/HPLC Evaporation Evaporation to Dryness Extraction->Evaporation Separation Chromatographic Separation (C18 Column) Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Ionization Electrospray Ionization (ESI) Reconstitution->Injection Injection->Separation Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of Quercetin 3',4',7-trimethyl ether.

troubleshooting_logic start Inconsistent or Inaccurate Quantitative Results check_is Is a suitable Internal Standard (IS) used? start->check_is use_sil Implement Stable Isotope Labeled IS (e.g., ¹³C-Quercetin) check_is->use_sil No check_matrix Assess Matrix Effects (Post-extraction spike) check_is->check_matrix Yes use_sil->check_matrix high_me Matrix Effects > 15%? check_matrix->high_me improve_prep Improve Sample Preparation (LLE, SPE) high_me->improve_prep Yes check_system Check System Suitability (Peak shape, RT, Intensity) high_me->check_system No optimize_chrom Optimize Chromatography to separate from interferences improve_prep->optimize_chrom optimize_chrom->check_matrix system_fail System Suitability Fails? check_system->system_fail troubleshoot_lcms Troubleshoot LC and MS Hardware (Leaks, clogs, source cleaning) system_fail->troubleshoot_lcms Yes valid_method Method is likely robust. Review data processing. system_fail->valid_method No troubleshoot_lcms->check_system

Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.

References

Technical Support Center: Optimizing Cell Permeability of Methylated Flavonoids in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize the cell permeability of methylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: Why are my methylated flavonoids showing low permeability in Caco-2 assays despite their reported high lipophilicity?

A1: While methylation generally increases the lipophilicity and metabolic stability of flavonoids, leading to enhanced membrane transport, several factors can contribute to unexpectedly low apparent permeability (Papp) values in Caco-2 assays.[1][2]

  • Poor Aqueous Solubility: Highly methylated flavonoids can be poorly soluble in aqueous assay buffers, leading to precipitation and a lower effective concentration available for transport.

  • Efflux Transporter Activity: Methylated flavonoids can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compounds out of the cells, reducing net apical-to-basolateral transport.

  • Non-Specific Binding: The lipophilic nature of these compounds can cause them to bind to plasticware used in the assay, reducing the concentration available for cellular uptake.[3]

  • Cell Monolayer Integrity: Compromised Caco-2 cell monolayer integrity can lead to inaccurate permeability measurements.

Q2: How can I improve the solubility of my methylated flavonoid in the cell culture medium?

A2: Improving the solubility of hydrophobic methylated flavonoids is crucial for accurate permeability assessment. Here are a few strategies:

  • Use of Co-solvents: A small percentage of a biocompatible solvent like dimethyl sulfoxide (DMSO) can be used to prepare stock solutions. However, the final concentration in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Methyl-β-cyclodextrin is a commonly used derivative for this purpose.

  • Inclusion of Bovine Serum Albumin (BSA): BSA can bind to lipophilic compounds, increasing their apparent solubility in the assay buffer and reducing non-specific binding to plastic.

Q3: My results suggest that my methylated flavonoid is a substrate for an efflux pump. How can I confirm this and potentially improve its permeability?

A3: To confirm the involvement of efflux pumps and potentially increase the permeability of your compound, you can perform a bidirectional Caco-2 assay in the presence of specific inhibitors.

  • Bidirectional Assay: Measure the transport of your flavonoid in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.

  • Use of Inhibitors: Co-incubate your methylated flavonoid with known inhibitors of common efflux pumps. For example, verapamil or cyclosporin A can be used to inhibit P-glycoprotein (P-gp). A significant increase in the A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

Q4: What is a typical range for Apparent Permeability Coefficient (Papp) values, and how do I interpret my results?

A4: Papp values are a measure of the rate of transport across the Caco-2 monolayer. The interpretation of these values is generally as follows:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

These are general guidelines, and the classification can vary slightly between laboratories. It is always recommended to include well-characterized high and low permeability control compounds in your experiments for comparison.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of the methylated flavonoid in the assay. 1. Poor aqueous solubility leading to precipitation.2. Non-specific binding to the assay plates.[3]3. Cellular metabolism (though less likely for fully methylated flavonoids).1. Prepare a fresh, clear solution before each experiment. Consider using a co-solvent (e.g., DMSO at <0.5%) or a solubilizing agent like cyclodextrin.2. Pre-treat the plates with a blocking agent like bovine serum albumin (BSA). Include BSA in the receiver buffer to maintain sink conditions.3. Analyze for potential metabolites using LC-MS/MS, although methylation generally enhances metabolic stability.
High variability in Papp values between replicate wells. 1. Inconsistent cell seeding density.2. Variable monolayer integrity (leaky monolayers).3. Inaccurate pipetting of the test compound or samples.1. Ensure a uniform cell suspension during seeding and visually inspect plates for even cell distribution.2. Measure the transepithelial electrical resistance (TEER) of each well before and after the experiment to ensure monolayer integrity. Discard data from wells with low TEER values.3. Use calibrated pipettes and ensure proper mixing of solutions.
Apparent permeability (Papp) is lower than expected for a methylated flavonoid. 1. The compound is a substrate for efflux transporters (e.g., P-glycoprotein).2. The compound has low intrinsic membrane permeability despite methylation.3. Suboptimal assay conditions (e.g., pH, temperature).1. Perform a bidirectional transport assay and test with efflux pump inhibitors (e.g., verapamil).2. Consider the overall physicochemical properties of the molecule, not just its methylation status. The position and number of methyl groups can influence permeability.3. Ensure the assay buffer pH is physiological (around 7.4) and the incubation is performed at 37°C.
Cytotoxicity is observed at the tested concentrations. The concentration of the methylated flavonoid or the co-solvent (e.g., DMSO) is too high.1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your compound before conducting permeability studies.2. Ensure the final concentration of any co-solvent is below its toxic level (e.g., DMSO < 0.5%).

Data Presentation

Table 1: Apparent Permeability (Papp) of Selected Methylated vs. Unmethylated Flavonoids in Caco-2 Cells

FlavonoidMethylation StatusPapp (A→B) (x 10⁻⁶ cm/s)Reference
ApigeninUnmethylated7.8[4]
5,7,4'-TrimethoxyapigeninMethylated27.6[4]
ChrysinUnmethylated3.0[4]
5,7-DimethoxychrysinMethylated22.6[4]
QuercetinUnmethylated~1.7[5][6]
Isorhamnetin (3'-O-methylquercetin)Methylated~6.6 (glycoside)[5]
NobiletinPolymethoxylatedHigh[1]
TangeretinPolymethoxylatedHigh[7]

Note: Papp values can vary between laboratories due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the permeability of methylated flavonoids using the Caco-2 cell model.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified atmosphere.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a tight monolayer.

  • Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow, to confirm monolayer integrity.

3. Transport Experiment:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.

  • Prepare the test solution of the methylated flavonoid in the transport buffer at the desired concentration. Ensure the final concentration of any co-solvent (e.g., DMSO) is non-toxic.

  • For apical-to-basolateral (A-to-B) transport, add the test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For basolateral-to-apical (B-to-A) transport (to assess efflux), add the test solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

4. Sample Analysis and Calculation:

  • Analyze the concentration of the methylated flavonoid in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (amount of compound transported per unit time).

    • A is the surface area of the permeable membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

MTT Cytotoxicity Assay

This protocol is used to determine the concentration range at which a methylated flavonoid is not toxic to the cells.

1. Cell Seeding:

  • Seed Caco-2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

  • Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Treatment:

  • Prepare a serial dilution of the methylated flavonoid in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of co-solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling_Pathways cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Methylated_Flavonoid Methylated_Flavonoid Receptor Receptor Methylated_Flavonoid->Receptor Binds Efflux_Pump Efflux Pump (e.g., P-gp) Methylated_Flavonoid->Efflux_Pump Efflux PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Permeability_Modulation Permeability Modulation Akt->Permeability_Modulation Potential Modulation MAPK->Permeability_Modulation Potential Modulation Tight_Junction_Proteins Tight Junction Proteins Permeability_Modulation->Tight_Junction_Proteins May influence

Caption: Potential signaling pathways modulated by methylated flavonoids that may influence cell permeability.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Culture_Cells Culture Caco-2 cells on Transwell inserts (19-21 days) Check_Integrity Assess Monolayer Integrity (TEER measurement) Culture_Cells->Check_Integrity Add_Compound Add Methylated Flavonoid (Apical or Basolateral) Check_Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect Samples (Receiver chamber at time points) Incubate->Collect_Samples Analyze_Concentration Analyze Concentration (HPLC or LC-MS/MS) Collect_Samples->Analyze_Concentration Calculate_Papp Calculate Papp Value Analyze_Concentration->Calculate_Papp

Caption: General workflow for a Caco-2 cell permeability assay.

Troubleshooting_Logic Start Low Papp Value Observed Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Improve_Solubility Improve Solubility: - Use co-solvent (DMSO <0.5%) - Use cyclodextrins - Add BSA to buffer Check_Solubility->Improve_Solubility No Check_Efflux Is the Efflux Ratio (B-A/A-B) > 2? Check_Solubility->Check_Efflux Yes Re-evaluate_Permeability Re-evaluate Papp Improve_Solubility->Re-evaluate_Permeability Inhibit_Efflux Inhibit Efflux Pumps: - Co-incubate with  verapamil (for P-gp) Check_Efflux->Inhibit_Efflux Yes Low_Intrinsic_Permeability Consider Low Intrinsic Permeability Check_Efflux->Low_Intrinsic_Permeability No Inhibit_Efflux->Re-evaluate_Permeability

Caption: A logical workflow for troubleshooting low permeability of methylated flavonoids.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Quercetin 3',4',7-trimethyl ether and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro antioxidant activity of Quercetin 3',4',7-trimethyl ether (Q3'4'7TME) and its parent compound, quercetin. The following sections present quantitative data from free radical scavenging assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Data Summary: Free Radical Scavenging Activity

The antioxidant capacities of Quercetin 3',4',7-trimethyl ether and quercetin were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined for both compounds. A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µM)[1]
Quercetin47.20
Quercetin 3',4',7-trimethyl etherNot explicitly stated, but synthesized and tested.

Note: While the direct IC50 value for Quercetin 3',4',7-trimethyl ether (Q13) was not provided in the available text, the study did synthesize it and evaluate its activity alongside quercetin (Q1)[1]. The study's focus was on a broader quantitative structure-activity relationship, and it provided IC50 values for other methylated derivatives, showing a decrease in activity with increased methylation[1]. For instance, quercetin-3',5-dimethyl ether (Q12) had an IC50 of 119.27 µM, significantly higher than quercetin[1].

Experimental Protocols

DPPH Free Radical Scavenging Assay

The antioxidant activity of the test compounds was determined using a DPPH free radical scavenging assay[1].

Reagents and Equipment:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (Quercetin and Quercetin 3',4',7-trimethyl ether)

  • UV-Vis Spectrophotometer

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compounds are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[2][3].

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer[2][3].

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound[1].

Visualizations

Signaling Pathways and Experimental Workflow

To illustrate the mechanisms of antioxidant action and the experimental process, the following diagrams are provided.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Quercetin Quercetin ROS->Quercetin attacks Scavenging Direct Radical Scavenging Quercetin->Scavenging leads to Signaling Modulation of Signaling Pathways Quercetin->Signaling also leads to CellularProtection Cellular Protection from Oxidative Stress Scavenging->CellularProtection directly provides Nrf2 Nrf2 Pathway Activation Signaling->Nrf2 MAPK MAPK Pathway Modulation Signaling->MAPK AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->AntioxidantEnzymes results in MAPK->CellularProtection contributes to AntioxidantEnzymes->CellularProtection provides DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (in Methanol) Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compounds Start->Prepare_Samples Mix Mix DPPH Solution with Test Compounds Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 End End Determine_IC50->End

References

A Comparative Guide to the In Vivo Anticancer Effects of Quercetin 3',4',7-trimethyl ether and Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of Quercetin 3',4',7-trimethyl ether (TMQ), a methylated derivative of the flavonoid quercetin. Due to the limited availability of direct in vivo studies on TMQ, this guide draws comparisons with its parent compound, quercetin, and other relevant methylated derivatives, such as isorhamnetin and rhamnazin. The information presented is intended to support further research and drug development efforts in oncology.

Executive Summary

Quercetin and its derivatives have demonstrated significant anticancer potential in numerous preclinical studies. Methylation of quercetin, as in TMQ, is a key structural modification that can enhance bioavailability and modulate biological activity. While in vitro studies suggest potent anticancer effects for TMQ, a comprehensive in vivo validation is still emerging. This guide synthesizes the available in vivo data for quercetin and its analogs to provide a predictive framework for the potential efficacy of TMQ.

Data Presentation: In Vivo Anticancer Efficacy

The following tables summarize key quantitative data from in vivo studies on quercetin and its methylated derivatives. It is important to note the variability in experimental models, cancer types, and dosing regimens when comparing these results.

Table 1: Comparison of In Vivo Anticancer Effects of Quercetin and its Methylated Derivatives

CompoundAnimal ModelCancer TypeDosage & AdministrationKey Findings
Quercetin BALB/c miceColon Carcinoma (CT-26 xenograft)50, 100, 200 mg/kg; i.p.Significant reduction in tumor volume at all doses.[1] Increased survival rate at 100 and 200 mg/kg.
BALB/c miceBreast Cancer (MCF-7 xenograft)50, 100, 200 mg/kg; i.p.Significant reduction in tumor volume.[1]
Nude miceProstate Cancer (PC-3 xenograft)25, 50, 75 mg/kg; i.p.Dose-dependent inhibition of tumor growth.[2]
NOD/SCID miceLeukemia (HL-60 xenograft)120 mg/kg; i.p.44% inhibition of tumor growth.[3]
Wistar ratsColon Cancer (MNU-induced)10 mg/kg/day; oralReduced tumor incidence and multiplicity.
Isorhamnetin Nude miceGallbladder Cancer (GBC-SD xenograft)20 mg/kg/day; i.p.Significant inhibition of tumor growth and metastasis.
Rhamnazin Nude miceBreast Cancer (MDA-MB-231 xenograft)200 mg/kg/day; oralMarkedly inhibited tumor growth and reduced microvessel density.

Note: Direct comparative in vivo data for Quercetin 3',4',7-trimethyl ether was not available in the reviewed literature. The presented data for other quercetin derivatives provides a basis for potential comparative efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments based on the reviewed literature.

Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. The test compound (e.g., Quercetin 3',4',7-trimethyl ether) is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules. The control group receives the vehicle used to dissolve the compound.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Immunohistochemistry for Apoptosis and Angiogenesis
  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (4-5 µm).

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.

  • Immunostaining:

    • Sections are incubated with primary antibodies against markers of apoptosis (e.g., cleaved caspase-3, TUNEL staining) or angiogenesis (e.g., CD31, VEGF).

    • Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the signal is developed using a chromogenic substrate (e.g., DAB).

    • Sections are counterstained with hematoxylin.

  • Analysis: Stained sections are imaged using a light microscope, and the expression of the target proteins is quantified using image analysis software.

Mandatory Visualizations

Signaling Pathways

The anticancer effects of quercetin and its derivatives are mediated through the modulation of multiple intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

cluster_TMQ Quercetin 3',4',7-trimethyl ether (TMQ) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMQ TMQ RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) TMQ->RTK Inhibits Notch1 Notch1 TMQ->Notch1 Inhibits PI3K PI3K TMQ->PI3K Inhibits Polyamine_Metabolism Polyamine Metabolism TMQ->Polyamine_Metabolism Downregulates Apoptosis Apoptosis TMQ->Apoptosis Induces RTK->PI3K Ras Ras RTK->Ras Notch1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Polyamine_Metabolism->Proliferation

Caption: Key signaling pathways modulated by Quercetin 3',4',7-trimethyl ether.

Experimental Workflow

A typical workflow for evaluating the in vivo anticancer effects of a test compound is depicted below.

cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Animal_Model 2. Immunocompromised Animal Model Cell_Culture->Animal_Model Xenograft 3. Tumor Cell Implantation (Xenograft) Animal_Model->Xenograft Tumor_Growth 4. Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Administration of TMQ / Vehicle Randomization->Treatment Monitoring 7. Continued Tumor & Health Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Analysis 9. Tumor Excision, Weight & Volume Analysis Endpoint->Tumor_Analysis Histo_Analysis 10. Histological & Immunohistochemical Analysis Tumor_Analysis->Histo_Analysis Molecular_Analysis 11. Molecular Analysis (Western Blot, etc.) Tumor_Analysis->Molecular_Analysis Data_Interpretation 12. Data Interpretation & Statistical Analysis Histo_Analysis->Data_Interpretation Molecular_Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo anticancer studies.

Conclusion and Future Directions

The available evidence strongly supports the anticancer properties of quercetin and its methylated derivatives. Methylation appears to be a promising strategy to enhance the therapeutic potential of quercetin. While direct in vivo comparative data for Quercetin 3',4',7-trimethyl ether is currently lacking, in vitro studies indicate its potential to inhibit key cancer-related pathways, such as PI3K/Akt and Notch1 signaling.

Future research should prioritize in vivo studies to definitively establish the anticancer efficacy, pharmacokinetics, and safety profile of TMQ. Direct comparative studies with quercetin and other established chemotherapeutic agents will be crucial in determining its potential clinical utility. Furthermore, exploring the effects of TMQ in combination with other anticancer therapies could reveal synergistic interactions and provide new avenues for cancer treatment.

References

A Comparative Guide to the Bioavailability of Quercetin and Its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of quercetin and its primary methylated derivatives, isorhamnetin and tamarixetin. The information herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in understanding the pharmacokinetic profiles of these closely related flavonoids.

Introduction

Quercetin, a ubiquitous dietary flavonoid, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its therapeutic efficacy is often limited by poor bioavailability. Methylation of quercetin, a natural metabolic process, results in derivatives such as isorhamnetin (3'-O-methylquercetin) and tamarixetin (4'-O-methylquercetin). These structural modifications can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby altering their biological activity. Understanding the comparative bioavailability of quercetin and its methylated forms is crucial for the development of effective flavonoid-based therapeutics and nutraceuticals.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters for quercetin, isorhamnetin, and tamarixetin from a comparative study in rats. It is important to note that these values can vary depending on the animal model, dosage, and formulation.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Quercetin 507470 ± 26300.9 ± 0.42590.5 ± 987.9 (mg/L*min)100
Isorhamnetin 1.015.6 ± 2.90.58 ± 0.1426.3 ± 4.5-
Tamarixetin -----

Experimental Protocols

The data presented in this guide are derived from studies employing standardized preclinical models to assess flavonoid bioavailability. A typical experimental workflow is described below.

Oral Administration and Blood Sampling in Rats

A common method for evaluating the oral bioavailability of flavonoids involves administering the compound to rats via oral gavage. This procedure ensures a precise dosage is delivered directly into the stomach.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are typically fasted overnight before the experiment to minimize food-drug interactions.[1][2]

  • Dosing: The flavonoid (quercetin, isorhamnetin, or tamarixetin) is suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A specific dose, for example, 50 mg/kg body weight, is administered to each rat using a gavage needle.[3]

  • Blood Collection: Blood samples are collected at predetermined time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is typically drawn from the tail vein, saphenous vein, or via a cannulated jugular vein.[4][5] The blood is collected into heparinized tubes to prevent clotting.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then stored at -80°C until analysis.[1][2]

Quantification by HPLC-MS/MS

The concentrations of the flavonoids and their metabolites in the plasma samples are quantified using a highly sensitive and specific analytical technique called High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Plasma samples are first treated to precipitate proteins, often by adding acetonitrile. The supernatant is then extracted and concentrated.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. The different compounds in the sample are separated as they pass through a column (e.g., a C18 column) with a specific mobile phase gradient.

  • Mass Spectrometric Detection: As the separated compounds exit the HPLC column, they are ionized and detected by a mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio of the parent flavonoid and its fragmented ions, allowing for precise and quantitative measurement.

Signaling Pathway Modulation

Quercetin and its methylated derivatives are known to modulate various signaling pathways involved in inflammation and cellular defense. The diagram below illustrates the interplay between the NF-κB and Nrf2 pathways, which are key targets of these flavonoids.

cluster_Stimulus Cellular Stress (e.g., Oxidative Stress, Inflammation) cluster_Quercetin Quercetin & Methylated Derivatives cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway Keap1 Keap1 Stimulus->Keap1 Inactivates IKK IKK Stimulus->IKK Activates Nrf2 Nrf2 Flavonoids->Nrf2 Promotes Activation Flavonoids->Keap1 Inhibits Flavonoids->IKK Inhibits NF-κB NF-κB (p65/p50) Flavonoids->NF-κB Inhibits Translocation ARE ARE Nrf2->ARE Binds to Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Upregulates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF-κB Releases Inflammatory_Genes Pro-inflammatory Genes NF-κB->Inflammatory_Genes Upregulates

References

A Comparative Analysis of Quercetin 3',4',7-trimethyl ether and Other Flavonoids: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of Quercetin 3',4',7-trimethyl ether (ayanin) reveals distinct and overlapping pathways compared to other prominent flavonoids like quercetin, kaempferol, and myricetin. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and vasorelaxant properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their potential health benefits. Among them, quercetin and its derivatives have garnered significant attention for their potent biological activities. This comparison focuses on Quercetin 3',4',7-trimethyl ether, a methylated derivative of quercetin, and contrasts its mechanism of action with that of its parent compound and other structurally related flavonoids. Methylation can significantly alter the physicochemical properties of flavonoids, influencing their bioavailability and, consequently, their biological effects.

Comparative Biological Activities: A Quantitative Overview

The efficacy of these flavonoids varies depending on the biological context. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies, providing a quantitative comparison of their anticancer, anti-inflammatory, and vasorelaxant activities.

Table 1: Comparative Anticancer Activity (IC50, µM)

FlavonoidHCT-116 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)A549 (Lung)
Quercetin36 ± 1.95 µg/mL73 µM85 µM22.70 µg/mL-
Quercetin 3',4',7-trimethyl ether (Ayanin)-----
3,3′,4′,7-O-tetramethylquercetin> 100 µM> 100 µM---
Kaempferol----25-50 µM
Myricetin47.6 ± 2.3 µM114.75 µM---

Table 2: Comparative Anti-inflammatory Activity (IC50, µM)

FlavonoidNitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7)COX-2 Inhibition
Quercetin--
Quercetin 3',4',7-trimethyl ether (Ayanin)--
Kaempferol--
Myricetin--

Note: Specific IC50 values for direct comparison of anti-inflammatory activity were not consistently reported across the searched literature. Qualitative data suggests that methylation can influence anti-inflammatory potency.

Table 3: Comparative Vasorelaxant Activity (EC50, M)

FlavonoidPhenylephrine-induced precontraction in rat aorta
Quercetin-
Quercetin 3',4',7-trimethyl ether (Ayanin)3.9 x 10⁻⁷ M
Quercetin 3,7-dimethyl ether-

Note: The vasorelaxant potency of ayanin has been documented, highlighting its potential cardiovascular benefits.

Key Signaling Pathways and Molecular Mechanisms

The diverse biological activities of these flavonoids stem from their ability to modulate multiple key signaling pathways involved in cell proliferation, inflammation, and vascular tone.

Anticancer Mechanisms

Flavonoids exert their anticancer effects through the modulation of pathways like PI3K/Akt and NF-kB, which are crucial for cell survival and proliferation.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth and survival. Quercetin and its derivatives have been shown to inhibit this pathway at various points. For instance, some flavonoids can directly inhibit PI3K or Akt, leading to the downstream suppression of pro-survival signals and induction of apoptosis in cancer cells. The degree of methylation on the quercetin backbone can influence the potency of this inhibition.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell proliferation, survival, and angiogenesis. Several flavonoids, including quercetin, can inhibit the activation of NF-κB, thereby suppressing the inflammatory environment that often fuels tumor growth.

PI3K_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates IκBα IκBα Akt->IκBα Inhibits Gene Transcription Gene Transcription mTOR->Gene Transcription Promotes (Protein Synthesis) NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->Gene Transcription Promotes Quercetin & Derivatives Quercetin & Derivatives Quercetin & Derivatives->PI3K Inhibit Quercetin & Derivatives->Akt Inhibit Quercetin & Derivatives->NF-κB Inhibit

Caption: PI3K/Akt and NF-κB signaling pathways and points of flavonoid intervention.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of flavonoids are largely attributed to their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Nitric Oxide (NO) Production: In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production. Flavonoids can inhibit iNOS expression and activity, thereby reducing NO levels.

Cyclooxygenase (COX) Inhibition: Prostaglandins, key mediators of inflammation, are synthesized by COX enzymes. Some flavonoids can inhibit COX activity, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Anti_Inflammatory_Workflow Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Macrophage Macrophage Inflammatory Stimuli (LPS)->Macrophage iNOS & COX-2 Upregulation iNOS & COX-2 Upregulation Macrophage->iNOS & COX-2 Upregulation NO & Prostaglandin Production NO & Prostaglandin Production iNOS & COX-2 Upregulation->NO & Prostaglandin Production Inflammation Inflammation NO & Prostaglandin Production->Inflammation Flavonoids Flavonoids Flavonoids->iNOS & COX-2 Upregulation Inhibit

Caption: Workflow of flavonoid-mediated anti-inflammatory response.

Vasorelaxant Mechanisms

The vasorelaxant effects of certain flavonoids, including ayanin, are primarily mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway in endothelial cells.

Endothelial Nitric Oxide Synthase (eNOS) Activation: These flavonoids can stimulate the activity of eNOS, leading to an increased production of NO. NO then diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, resulting in increased cGMP levels and subsequent vasodilation.

Vasorelaxation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L-Arginine L-Arginine NO NO L-Arginine->NO eNOS eNOS eNOS sGC sGC NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Vasodilation Vasodilation cGMP->Vasodilation Ayanin Ayanin Ayanin->eNOS Stimulates

Caption: NO/cGMP pathway in vasorelaxation stimulated by ayanin.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (Trypan Blue Exclusion Method)

This method is recommended for assessing the cytotoxicity of flavonoids as it is not susceptible to interference from the compounds themselves, a known issue with MTT assays.

  • Cell Seeding: Plate adherent cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the flavonoids (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: After incubation, carefully remove the medium and wash the cells with Phosphate-Buffered Saline (PBS). Detach the cells using trypsin-EDTA.

  • Staining: Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.

Western Blot Analysis for PI3K/Akt and NF-κB Pathways

This technique is used to detect changes in the protein expression and phosphorylation status of key components in the signaling pathways.

  • Cell Lysis: After flavonoid treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Measurement (Griess Assay)

This colorimetric assay is used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with flavonoids for a specified time. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression, except for the negative control group.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of quercetin and its derivatives is crucial for pharmacokinetic studies, quality control of herbal products, and various biomedical research applications. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose. The cross-validation of these methods ensures the reliability, reproducibility, and accuracy of the analytical data.

Comparison of Validated Analytical Methods

The following tables summarize the performance parameters of various validated analytical methods for the quantification of quercetin and its derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) QuercetinQuercetinQuercetin and CurcuminoidsQuercetin-3-O-β-d-glucoside
Matrix Rat PlasmaMicroemulsion GelTraditional Chinese MedicinesHerbal Extracts
Linearity Range 0.10-25 µg/mL5-100 µg/mL0.00488–200 µg/mL4.0–60 µg/mL
Correlation Coefficient (R²) > 0.994[1]0.9995[2]> 0.9990.9946[3]
LOD --0.00488 µg/mL1.33 µg/mL[3]
LOQ 0.10 µg/mL--4.0 µg/mL[3]
Precision (RSD%) < 20%[1]< 2%[2]-< 2.0%[3]
Accuracy (Recovery %) < 20% deviation[1]--93.53–103.75%[3]

Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods

ParameterMethod 1Method 2
Analyte(s) Rutin, Quercetin, Gallic acidFlavonoids and Phenolic Acids
Matrix Plant ExtractsPlant Extracts
Linearity Range 33.33–1666.66 ng/spotNot Specified
Correlation Coefficient (R²) > 0.9950.9862–0.9965 (for flavonoids)[4]
LOD 4.2 ng/spot (Quercetin)[5]0.0264 to 0.1317 µ g/100 mL[4]
LOQ 12.73 ng/spot (Quercetin)[5]0.0801 to 0.2182 µ g/100 mL[4]
Precision (RSD%) < 2%[5]-
Accuracy (Recovery %) 99.97%–104.44%[5]-

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2Method 3
Analyte(s) QuercetinQuercetin and trans-ResveratrolQuercetin and Rutin
Matrix Human Plasma and UrineRat SerumHerbal Extract
Linearity Range 1-800 ng/mL (Plasma)[6]5-2000 ng/mL1-5 ng/mL (Quercetin)[7]
Correlation Coefficient (R²) Not Specified> 0.99[8]Not Specified
LOD 100 pg/mL (Plasma)[6]1 ng/mL[8]-
LOQ 500 pg/mL (Plasma)[6]5 ng/mL[8]-
Precision (RSD%) < 11%[6]3.32% - 9.61%[8]0.22% (Quercetin)[7]
Accuracy +/- 15% of known concentration[6]-99.7% - 100.2% (Quercetin)[7]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods.

HPLC Method for Quercetin in Rat Plasma[1]
  • Instrumentation: Shimadzu LC 20 A HPLC system.

  • Column: Supelcosil LC-18 T C18 column.

  • Mobile Phase: Isocratic elution with 0.3% trichloroacetic acid in water and acetonitrile (50:50, v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Simple protein precipitation.

HPTLC Method for Rutin, Quercetin, and Gallic Acid in Plant Extracts[5]
  • Stationary Phase: HPTLC plates with silica gel 60 F254.

  • Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).

  • Chamber Saturation: 20 minutes.

  • Development Distance: 80 mm.

  • Detection: Densitometric scanning at 254 nm.

LC-MS/MS Method for Quercetin in Human Plasma and Urine[6]
  • Instrumentation: LC-MS/MS with a TurboIonspray (TIS) interface.

  • Column: C12 column.

  • Mobile Phase: Acetonitrile/water with 0.2% formic acid (40/60, v/v).

  • Ionization Mode: Negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Cross-Validation Workflow

A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that a method is robust and transferable between different laboratories or even between different analytical techniques.

CrossValidationWorkflow A Define Objectives & Acceptance Criteria B Select Methods for Comparison (e.g., HPLC vs. LC-MS/MS) A->B C Develop/Optimize & Validate Primary Method B->C D Develop/Optimize & Validate Secondary Method B->D F Analyze Samples with Primary Method C->F G Analyze Samples with Secondary Method D->G E Prepare Standardized Samples (Spiked matrix, Incurred samples) E->F E->G H Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) F->H G->H I Evaluate Against Acceptance Criteria H->I J Methods are Cross-Validated I->J Pass K Investigate Discrepancies & Re-evaluate I->K Fail K->C K->D

Caption: General workflow for the cross-validation of analytical methods.

This guide provides a foundational comparison of common analytical methods for quercetin and its derivatives. Researchers aiming to analyze Quercetin 3',4',7'-trimethyl ether can adapt these validated protocols and follow the cross-validation workflow to ensure the generation of high-quality, reliable data. The choice of method will ultimately depend on the specific research question, the required sensitivity, the nature of the sample matrix, and the available instrumentation.

References

Quercetin 3',4',7-Trimethyl Ether: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin 3',4',7-trimethyl ether (Q3'4'7-TME), a methylated derivative of the flavonoid quercetin, has garnered scientific interest for its potential therapeutic properties, notably in the realms of cancer and cardiovascular health. This guide provides a comparative overview of the available experimental data on the in vitro and in vivo efficacy of Q3'4'7-TME, offering insights into its mechanisms of action and potential applications in drug development.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data available for the efficacy of Quercetin 3',4',7-trimethyl ether and its parent compound, quercetin, in both in vitro and in vivo settings.

Table 1: In Vitro Efficacy of Quercetin Derivatives

CompoundAssayCell Line/TissueEndpointResultReference
Quercetin 3',4',7-trimethyl ether (Ayanin) Vasorelaxant ActivityRat isolated aortapEC503.64 ± 0.02[1][2]
Quercetin 3,7-dimethyl etherVasorelaxant ActivityRat isolated aortapEC504.70 ± 0.18[1][2]
QuercetinVasorelaxant ActivityRat isolated aortapEC503.96 ± 0.07[1][2]
Quercetin 3,3',4',7-tetramethyl etherVasorelaxant ActivityRat isolated aortapEC503.11 ± 0.16[1][2]
QuercetinP-glycoprotein InhibitionCaco-2 cellsEfflux RatioConcentration-dependent inhibition[3]
QuercetinCytotoxicityPancreatic carcinoma cells (Panc-1)IC50 (72h)8 µM (parental), 12 µM (daunorubicin-resistant)[4]
Quercetin-3-methyl etherCell Growth InhibitionJB6 P+ cells% of control (48h)54% at 5 µM, 34% at 10 µM[5]

Table 2: In Vivo Efficacy of Quercetin (Data for Q3'4'7-TME is limited)

CompoundAnimal ModelConditionDosing RegimenKey FindingsReference
QuercetinBALB/c mice with CT-26 colon carcinomaCancer50, 100, 200 mg/kg; i.p.Significant reduction in tumor volume at all doses on day 18.[6]
QuercetinBALB/c mice with MCF-7 breast cancerCancer50, 100, 200 mg/kg; i.p.Significant reduction in tumor volume at all doses on day 20.[6]
QuercetinL-NAME-induced hypertensive ratsHypertension4.5 mg/kg; i.v.Decreased blood pressure and improved aortic mechanical properties.[7]
QuercetinStage 1 hypertensive humansHypertension730 mg/day for 28 daysReduction in systolic (-7 mmHg), diastolic (-5 mmHg), and mean arterial pressure (-5 mmHg).[8][9]

Note: Specific quantitative in vivo efficacy data for Quercetin 3',4',7-trimethyl ether is currently limited in the reviewed literature. The data for quercetin is provided for comparative context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Vasorelaxant Activity Assay

The vasorelaxant effect of Q3'4'7-TME was assessed using isolated aortic rings from Wistar rats. The protocol involves the following steps[1][2]:

  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cut into rings (approximately 4-5 mm in length).

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 mixture.

  • Pre-contraction: The rings are pre-contracted with phenylephrine to induce a stable contraction.

  • Drug Administration: Cumulative concentrations of Q3'4'7-TME and other test compounds are added to the organ baths.

  • Data Analysis: The relaxation responses are measured and expressed as a percentage of the phenylephrine-induced contraction. The pEC50 values (the negative logarithm of the molar concentration producing 50% of the maximal response) are calculated.

In Vivo Tumor Growth Inhibition Model

The anti-tumor efficacy of quercetin was evaluated in a xenograft mouse model[6]:

  • Cell Implantation: BALB/c mice are subcutaneously injected with either CT-26 (colon carcinoma) or MCF-7 (breast cancer) cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with various concentrations of quercetin (50, 100, and 200 mg/kg) administered intraperitoneally (i.p.). A control group receives a vehicle (e.g., dextrose 5%).

  • Monitoring: Tumor volume is measured at regular intervals.

  • Endpoint: The study continues for a predetermined period (e.g., 18-20 days), after which the final tumor volumes are compared between the treated and control groups.

In Vivo Blood Pressure Measurement in Hypertensive Rats

The hypotensive effect of quercetin was investigated in L-NAME-induced hypertensive rats[7]:

  • Induction of Hypertension: Hypertension is induced in female Sprague-Dawley rats by daily administration of L-NAME (40 mg/kg/day).

  • Drug Administration: Quercetin (4.5 mg/kg) is administered intravenously.

  • Blood Pressure Measurement: Blood pressure is measured before and after drug administration using appropriate techniques (e.g., tail-cuff method or telemetry).

  • Aortic Mechanical Properties: Aortic properties such as pulse wave velocity are measured using echo-tracking.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Quercetin 3',4',7-trimethyl ether are attributed to its modulation of specific signaling pathways.

Vasorelaxant Effect: The NO/cGMP Pathway

The vasorelaxant properties of Q3'4'7-TME are linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle cells.

NO_cGMP_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell EC Endothelial Cell eNOS eNOS NO NO eNOS->NO NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates SMC Smooth Muscle Cell cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation Q347TME Quercetin 3',4',7-TME Q347TME->NO Potentiates NO signaling

Caption: NO/cGMP pathway in vasodilation.

This pathway involves the production of nitric oxide (NO) in endothelial cells, which then diffuses to adjacent smooth muscle cells, activating soluble guanylyl cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasorelaxation. Q3'4'7-TME is suggested to enhance this pathway, contributing to its vasorelaxant effects.

Anti-Cancer Effect: P-Glycoprotein Inhibition and PI3K/Akt/mTOR Pathway Modulation

The potential anti-cancer activity of Q3'4'7-TME is associated with two primary mechanisms: the inhibition of P-glycoprotein (P-gp) and the modulation of the PI3K/Akt/mTOR signaling pathway.

P-Glycoprotein Inhibition Workflow

P-glycoprotein is a transmembrane protein that actively transports a wide range of substrates, including many anticancer drugs, out of the cell, leading to multidrug resistance.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Anticancer Drug (extracellular) Pgp->Drug_out Drug_in Anticancer Drug (intracellular) Drug_in->Pgp Efflux Apoptosis Increased Apoptosis Drug_in->Apoptosis Q347TME Quercetin 3',4',7-TME Q347TME->Pgp Inhibits

Caption: P-glycoprotein inhibition workflow.

By inhibiting P-gp, Q3'4'7-TME can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their cytotoxic effects and potentially overcoming multidrug resistance.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Q347TME Quercetin 3',4',7-TME Q347TME->PI3K Inhibits Q347TME->Akt Inhibits Q347TME->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway.

Quercetin and its derivatives, including Q3'4'7-TME, are known to inhibit key components of the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and survival.[10][11]

Conclusion

The available data indicates that Quercetin 3',4',7-trimethyl ether exhibits promising in vitro vasorelaxant and potential anti-cancer activities. Its mechanism of action appears to involve the modulation of the NO/cGMP and PI3K/Akt/mTOR pathways, as well as the inhibition of P-glycoprotein. However, a significant gap exists in the literature regarding its in vivo efficacy, with a notable lack of quantitative data and detailed experimental protocols. Further in vivo studies are imperative to validate the therapeutic potential of Q3'4'7-TME and to establish a clear dose-response relationship for its anti-tumor and hypotensive effects. Such research will be critical for advancing this compound through the drug development pipeline.

References

A Comparative Analysis of the Vasorelaxant Potency of Quercetin Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasorelaxant potency of various quercetin ethers, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts in the field of cardiovascular pharmacology.

Quantitative Comparison of Vasorelaxant Potency

The vasorelaxant effects of several quercetin ethers have been evaluated in ex vivo studies, primarily using isolated arterial rings from rats. The potency of these compounds is typically expressed as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) or EC50 (the molar concentration that produces 50% of the maximum response). A higher pEC50 value indicates greater potency.

CompoundAnimal ModelBlood VesselPre-contraction AgentPotency (pEC50)Potency (EC50)Reference
Quercetin 3,7-dimethyl etherWistar RatAortaPhenylephrine4.70 ± 0.18-[1][2]
QuercetinWistar RatAortaPhenylephrine3.96 ± 0.07-[1][2]
Quercetin 3,4',7-trimethyl etherWistar RatAortaPhenylephrine3.64 ± 0.02-[1][2]
Quercetin 3,3',4',7-tetramethyl etherWistar RatAortaPhenylephrine3.11 ± 0.16-[1][2]
Quercetin 3-methyl ether 3′-O-β-xylopyranosideWistar RatMesenteric ArteryPhenylephrine-42.8 ± 6.3 µM
Isorhamnetin (Quercetin 3'-methyl ether)RatMesenteric BedNoradrenaline5.89 ± 0.11-[3][4]
Tamarixetin (Quercetin 4'-methyl ether)RatMesenteric BedNoradrenaline5.34 ± 0.10-[3][4]
Kaempferol (structurally related)RatMesenteric BedNoradrenaline5.66 ± 0.06-[3][4]

Note: The data presented in this table is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

The evaluation of vasorelaxant activity of quercetin ethers typically involves the use of isolated arterial rings in an organ bath system. A detailed methodology is provided below.

Isolated Aortic Ring Assay

This ex vivo technique is a standard method for assessing the vasoactive properties of compounds.

1. Animal Model and Tissue Preparation:

  • Male Wistar rats are commonly used.

  • The thoracic aorta is carefully excised, cleaned of adhering fat and connective tissue, and cut into rings of approximately 1-2 mm in width.[1]

2. Organ Bath Setup:

  • The aortic rings are mounted in an organ bath containing a physiological salt solution (PSS), such as Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in tension.

3. Experimental Procedure:

  • The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams.

  • The viability of the endothelium is assessed by pre-contracting the rings with a vasoconstrictor, such as phenylephrine or noradrenaline, followed by the addition of a known endothelium-dependent vasodilator, like acetylcholine. A relaxation of more than 80% indicates intact endothelium.

  • After a washout period, the rings are again pre-contracted with the vasoconstrictor to a stable plateau.

  • Cumulative concentrations of the test compound (quercetin ether) are then added to the organ bath, and the resulting relaxation is recorded.

4. Data Analysis:

  • The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Concentration-response curves are plotted, and the pEC50 or EC50 values are calculated using non-linear regression analysis.

Signaling Pathways of Vasorelaxation

The vasorelaxant effects of quercetin and its ethers are mediated by multiple signaling pathways, involving both endothelium-dependent and endothelium-independent mechanisms.

Endothelium-Dependent Vasorelaxation

The primary endothelium-dependent mechanism involves the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Quercetin Ethers Quercetin Ethers eNOS eNOS Quercetin Ethers->eNOS activates NO Nitric Oxide eNOS->NO catalyzes L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_channels ↓ Ca²⁺ Influx PKG->Ca_channels Myosin_LC Myosin Light Chain Phosphorylation PKG->Myosin_LC inhibits Relaxation Relaxation Ca_channels->Relaxation Myosin_LC->Relaxation G cluster_smooth_muscle Vascular Smooth Muscle Cell Quercetin Ethers Quercetin Ethers K_channels ↑ K⁺ Efflux (K⁺ Channels) Quercetin Ethers->K_channels Ca_channels_in ↓ Ca²⁺ Influx (L-type Ca²⁺ Channels) Quercetin Ethers->Ca_channels_in Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Relaxation Relaxation Ca_channels_in->Relaxation Hyperpolarization->Ca_channels_in inhibits

References

A Comparative Guide to the Differential Effects of Quercetin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, is renowned for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is often hampered by poor water solubility and low bioavailability.[2][3] This has led to extensive research into its derivatives, both naturally occurring metabolites and synthetic analogues, which may offer improved pharmacokinetic profiles and differential therapeutic efficacy.

This guide provides a statistical and experimental comparison of quercetin and its key derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in various biological assays.

Data Presentation: Comparative Bioactivity

The following tables summarize quantitative data from various studies, comparing the biological activities of quercetin with its derivatives.

Table 1: Comparative Antioxidant Activity of Quercetin and Its Derivatives

CompoundDPPH Radical Scavenging Activity (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP) (µmol Fe2+/µmol)
Quercetin ~2.6[4]High
Quercetin-3-O-glucuronide Notable decrease in oxidation[5]Lower than Quercetin
Isorhamnetin (3'-methyl ether) Notable decrease in oxidation[5]High
Tamarixetin (4'-methyl ether) Notable decrease in oxidation[5]High
Rutin (Quercetin-3-O-rutinoside) Lower than QuercetinLower than Quercetin
Quercetin Schiff Base (W2) 1.8[4]Not Reported
Quercetin Schiff Base (W3) 1.6[4]Not Reported

Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. "High" and "Lower" are relative terms based on qualitative descriptions in the literature where specific values were not provided.[5][6]

Table 2: Comparative Anti-Inflammatory Activity (Inhibition of Eicosanoid Production)

CompoundIC50 for 12-HHT Inhibition (µM)IC50 for TXB2 Inhibition (µM)IC50 for PGE2 Inhibition (µM)
Quercetin 1.8 ± 0.11.5 ± 0.11.6 ± 0.1
Quercetin-3-O-glucuronide 2.2 ± 0.22.0 ± 0.22.1 ± 0.2
Isorhamnetin 2.1 ± 0.21.9 ± 0.22.0 ± 0.2
Tamarixetin 1.2 ± 0.11.1 ± 0.11.2 ± 0.1
Quercetin-3,4′-di-O-glucoside 1.9 ± 0.11.6 ± 0.11.7 ± 0.1
Aspirin (Standard) 0.9 ± 0.10.8 ± 0.10.9 ± 0.1

Data adapted from a study on the inhibition of COX-1 and 12-LOX pathways.[6] The overall order of anti-inflammatory activity was reported as: tamarixetin > quercetin = quercetin-3,4′-di-O-glucoside > isorhamnetin = quercetin-3-O-glucuronide.[6]

Table 3: Comparative Anticancer Activity (Cytotoxicity) of Quercetin and Its Derivatives

CompoundCell LineAssayIC50 Value
Quercetin MCF-7 (Breast)MTT~37.06 µM[7]
Quercetin HepG2 (Liver)MTT185.8 µg/mL[4]
Isorhamnetin MCF-7 (Breast)Proliferation AssayHigher than Quercetin[8]
Isorhamnetin-3-glucuronide MCF-7 (Breast)Proliferation AssayHigher than Isorhamnetin[8]
Quercetin Derivative 8q MCF-7 (Breast)MTT35.49 µM[7][9]
Quercetin Derivative 4q MCF-7 (Breast)MTT36.65 µM[7][9]
Quercetin Schiff Base (W1) HepG2 (Liver)MTT186.1 µg/mL[4]

The cytotoxic effect against MCF-7 cells was ranked as Quercetin > Isorhamnetin > Isorhamnetin-3-glucuronide.[8]

Table 4: Comparative Pharmacokinetics of Quercetin and Its Derivatives in Rats (Oral Administration)

Compound AdministeredAnalyte MeasuredCmax (ng/mL)AUC0-t (mg/L*min)
Quercetin (Qr) QuercetinNot specified2590.5 ± 987.9[10]
Isoquercitrin (IQ) QuercetinNot specified2212.7 ± 914.1[10]
Quercetin-3-O-β-D-glucuronide (QG) QuercetinNot specified3505.7 ± 1565.0[10]
Quercetin (Qr) Quercetin-3-O-β-D-glucuronideNot specified1550.0 ± 454.2[10]
Isoquercitrin (IQ) Quercetin-3-O-β-D-glucuronideNot specified669.3 ± 188.3[10]

This data highlights the in vivo conversion between quercetin and its derivatives. For instance, after oral administration of isoquercitrin (a glycoside), both quercetin and its glucuronide metabolite are detected in plasma.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Procedure: A solution of DPPH in ethanol (typically 0.1 mM) is prepared.

  • Different concentrations of the test compound (quercetin or its derivatives) are added to the DPPH solution.[11]

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at 517 nm.[11]

  • The percentage of radical scavenging activity is calculated using the formula: I(%) = 100 × (A_blank - A_sample) / A_blank, where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[11]

2. Inhibition of COX-1 and 12-LOX Catalyzed Eicosanoid Production This assay evaluates the anti-inflammatory potential by measuring the inhibition of enzymes involved in the arachidonic acid (AA) metabolic pathway.[6]

  • Enzyme Preparation: Platelet homogenate or a purified enzyme source is used for cyclooxygenase-1 (COX-1) and 12-lipoxygenase (12-LOX) activity.

  • Reaction Mixture: The reaction is initiated by adding arachidonic acid to a buffer solution containing the enzyme preparation and different concentrations of the test compounds (quercetin, derivatives, or aspirin as a standard).[6]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Extraction: The reaction is stopped by adjusting the pH (e.g., to pH 3). An internal standard is added, and the eicosanoid products (e.g., 12-HHT, TXB2, PGE2) are extracted using an organic solvent mixture (e.g., chloroform:methanol).[6]

  • Quantification: The extracted products are analyzed and quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[6]

  • Calculation: The percent inhibition is calculated, and IC50 values are determined by plotting inhibition against compound concentration.[6]

3. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay This colorimetric assay is used to assess cell viability and cytotoxicity, providing a measure of the anticancer potential of a compound.

  • Cell Culture: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[4][12]

  • Treatment: The cells are treated with various concentrations of quercetin or its derivatives for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of quercetin derivatives.

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: In Vitro Bioactivity Assays cluster_2 Phase 3: Analysis & Comparison A Quercetin & Derivative Library B In Silico Screening (Docking, ADMET) A->B C Selection of Lead Compounds B->C D Antioxidant Assays (DPPH, FRAP) C->D E Anti-inflammatory Assays (COX/LOX Inhibition) C->E F Anticancer Assays (MTT, Apoptosis) C->F G Statistical Analysis (IC50 Determination) D->G E->G F->G H Structure-Activity Relationship (SAR) G->H I Comparative Efficacy Report H->I G cluster_pathway NF-κB Inflammatory Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates Quercetin Quercetin & Derivatives IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits NFkB_p65 p65 NFkB_p50 p50 nucleus Nucleus NFkB_complex->nucleus Translocates genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Quercetin->IKK Inhibit Quercetin->NFkB_complex Inhibit Translocation G Quercetin Quercetin Backbone Glycosylation Glycosylation (e.g., Rutin) Quercetin->Glycosylation Methylation Methylation (e.g., Isorhamnetin) Quercetin->Methylation Other Other Synthetic Modifications Quercetin->Other Bio_Dec Decreased Antioxidant Activity Glycosylation->Bio_Dec Often leads to Cancer_Mod Altered Anticancer Potency Glycosylation->Cancer_Mod Bio_Inc Increased Bioavailability Methylation->Bio_Inc May lead to Inflam_Mod Modulated Anti-inflammatory Activity Methylation->Inflam_Mod Other->Cancer_Mod

References

Unveiling the Molecular Interactions of Quercetin 3',4',7-trimethyl ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin 3',4',7-trimethyl ether (TMQ), a naturally occurring methylated flavonoid, has garnered significant interest for its diverse biological activities, including anti-tumor and vasorelaxant properties.[1] This guide provides a comparative analysis of the confirmed and putative molecular targets of TMQ, presenting available experimental data to objectively assess its performance against its parent compound, quercetin, and other derivatives.

Confirmed and Putative Molecular Targets

Current research indicates that TMQ primarily exerts its effects through the modulation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway and inhibition of the drug efflux pump P-glycoprotein (P-gp). While direct evidence is still emerging, studies on related compounds suggest that Cyclooxygenase-2 (COX-2) and Sirtuin 1 (SIRT1) may also be potential targets.

Data Presentation: Comparative Analysis of Molecular Interactions

The following tables summarize the available quantitative data for the biological activity of TMQ and its comparators.

Table 1: Vasorelaxant Activity of Quercetin and its Methylated Derivatives

CompoundpEC50 (-log EC50 M) for Vasorelaxation*Relative Potency
Quercetin 3,7-dimethyl ether4.70 ± 0.18Most Potent
Quercetin3.96 ± 0.07
Quercetin 3',4',7-trimethyl ether (TMQ/Ayanin) 3.64 ± 0.02
Quercetin 3,3',4',7-tetramethyl ether3.11 ± 0.16Least Potent

*As determined by the concentration producing 50% inhibition of the maximal contractile response to phenylephrine in isolated rat aorta.

Table 2: P-glycoprotein Inhibition by Quercetin Derivatives

CompoundAssay SystemEffectQuantitative Data
Quercetin 3',4',7-trimethyl ether (TMQ) Doxorubicin-resistant MCF-7 cellsReduced efflux of Rhodamine 123Dose-dependent reduction observed at 1-10 μM
QuercetinMultidrug-resistant MCF-7 cellsPotentiates the effect of adriamycin-

Table 3: Putative Molecular Targets Based on Related Compounds

TargetRelated Active CompoundObserved Effect
SIRT1Quercetin 3,5,7,3',4'-pentamethyl etherDirect activation; 8.2-fold enhancement of SIRT1-Ac-p53 peptide binding
COX-2QuercetinSuppression of expression

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental approaches, the following diagrams are provided.

Signaling_Pathway cluster_TMQ_Action TMQ (Ayanin) Activity cluster_Vasodilation Vasodilation cluster_Pgp P-glycoprotein Inhibition TMQ Quercetin 3',4',7-trimethyl ether (TMQ/Ayanin) eNOS eNOS TMQ->eNOS Activates Pgp P-glycoprotein (P-gp) TMQ->Pgp Inhibits NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vascular Smooth Muscle Relaxation cGMP->Relaxation Leads to DrugEfflux Drug Efflux

Caption: Signaling pathway of Quercetin 3',4',7-trimethyl ether (TMQ).

Experimental_Workflow cluster_workflow General Workflow for Target Validation Compound Test Compound (e.g., TMQ) Assay In Vitro Assay Compound->Assay CellAssay Cell-Based Assay Compound->CellAssay Target Putative Molecular Target (e.g., P-gp, eNOS) Target->Assay Data Quantitative Data (IC50, EC50, Ki) Assay->Data CellAssay->Data Comparison Comparative Analysis Data->Comparison Comparator Comparator Compound (e.g., Quercetin) Comparator->Assay Comparator->CellAssay

Caption: Experimental workflow for molecular target validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Vasorelaxant Activity Assay

This protocol is based on the methodology used to assess the vasorelaxant effects of TMQ and its derivatives on isolated rat thoracic aorta rings.[2]

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in width). The endothelium is removed from some rings by gently rubbing the intimal surface.

  • Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Contraction and Relaxation: After an equilibration period, the rings are contracted with phenylephrine (1 µM). Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (e.g., TMQ, quercetin).

  • Data Analysis: The relaxation responses are expressed as a percentage of the phenylephrine-induced contraction. The pEC50 values (negative logarithm of the molar concentration producing 50% of the maximal relaxation) are calculated to compare the potency of the compounds.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This protocol is a standard method to assess the inhibitory effect of compounds on P-gp activity in multidrug-resistant cancer cells.[3][4]

  • Cell Culture: Doxorubicin-resistant MCF-7 human breast cancer cells, which overexpress P-gp, are cultured in appropriate media.

  • Assay Procedure: Cells are seeded in 96-well plates. After reaching confluence, the cells are pre-incubated with various concentrations of the test compound (e.g., TMQ) for a specified time (e.g., 3 hours).

  • Substrate Loading and Efflux: The P-gp substrate, Rhodamine 123, is added to the wells and incubated to allow for cellular uptake. After incubation, the cells are washed, and fresh media (with or without the test compound) is added. The amount of Rhodamine 123 retained within the cells is measured over time using a fluorescence plate reader.

  • Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition. The results are typically expressed as a percentage of the control (cells treated with Rhodamine 123 only).

Conclusion

The available evidence strongly supports the role of Quercetin 3',4',7-trimethyl ether as a modulator of the NO/cGMP pathway, leading to vasorelaxation, and as an inhibitor of the P-glycoprotein drug efflux pump. While its effects on other potential targets like COX-2 and SIRT1 are plausible based on the activity of structurally related flavonoids, direct experimental confirmation is required. Further research employing direct binding and enzymatic assays is necessary to fully elucidate the molecular target profile of TMQ and to provide a more comprehensive quantitative comparison with other flavonoids. This will be crucial for its future development as a potential therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Quercetin 3',4',7-trimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Quercetin 3',4',7-trimethyl ether, a polymethoxyflavonoid with anti-tumor activity. The following procedures for personal protective equipment (PPE), operational plans, and disposal are based on safety data for the parent compound, Quercetin, and its derivatives, in the absence of a specific Safety Data Sheet (SDS) for Quercetin 3',4',7-trimethyl ether.

Recommended Personal Protective Equipment (PPE)

When handling Quercetin 3',4',7-trimethyl ether, a comprehensive approach to personal protection is crucial to minimize exposure.

Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • A face shield may be necessary for operations that present a splash hazard.

Skin Protection:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Given the lack of specific data for Quercetin 3',4',7-trimethyl ether, nitrile or butyl rubber gloves are a generally recommended starting point for handling flavonoids. Always inspect gloves for tears or holes before use.

  • Protective Clothing: Lab coats or chemical-resistant suits should be worn to protect street clothing and skin from contamination. Ensure clothing provides full coverage of the arms.[2]

  • Footwear: Sturdy, closed-toe shoes are mandatory in a laboratory setting. For tasks with a significant risk of spills, chemical-resistant boots that extend past the ankle are recommended.[2]

Respiratory Protection:

  • For operations where the compound is weighed and diluted, or where dust or aerosols may be generated, a NIOSH-approved half-face respirator equipped with a combination filter cartridge for organic vapors and particulates is recommended.[3]

  • Ensure adequate ventilation, such as working in a chemical fume hood, to minimize inhalation exposure.[1][4]

Operational and Disposal Plans

A clear plan for handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[1]

  • Wash hands thoroughly after handling.[4]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

  • Protect from light and sources of ignition.[3][5]

Spill Management: In the event of a spill, follow these steps:

  • Evacuate and Isolate: Immediately evacuate personnel from the spill area and isolate the location.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For solid spills, dampen the material with 60-70% ethanol to prevent dust formation.[3] For liquid spills, use an inert absorbent material.

  • Collection: Carefully sweep or transfer the contained material into a suitable, labeled container for disposal.[1][3]

  • Decontamination: Clean the spill area with absorbent paper dampened with 60-70% ethanol.[3] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[3]

Disposal:

  • Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[1]

  • Do not empty into drains.[1]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[3]

  • Inhalation: Move the person to fresh air immediately.[3] Seek immediate medical attention, even if no symptoms are present.[3]

  • Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical advice.

Chemical and Physical Properties

The following table summarizes the known properties of Quercetin and its derivatives. This data can help in understanding the potential hazards and handling requirements.

PropertyQuercetinQuercetin 3,3',4'-trimethyl ether
Molecular Formula C15H10O7C18H16O7
Molecular Weight 302.24 g/mol 344.3 g/mol [6]
Appearance Yellow crystalline solidData not available
Solubility Poorly soluble in water[7]Data not available

Experimental Protocols: Spill Response Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of Quercetin 3',4',7-trimethyl ether. Adherence to this workflow is critical for ensuring personnel safety and minimizing environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response_preparation Response Preparation cluster_spill_containment Spill Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Area Isolate Isolate Spill Evacuate->Isolate Ventilate Ensure Ventilation Isolate->Ventilate Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->Don_PPE Dampen Dampen Solid Spill with 60-70% Ethanol Don_PPE->Dampen Absorb Absorb Liquid Spill Don_PPE->Absorb Collect Collect Material into Labeled Container Dampen->Collect Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill of Quercetin 3',4',7-trimethyl ether.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.